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  • Product: 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one
  • CAS: 91821-77-1

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Applications of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one: A Technical Whitepaper

Executive Summary As research in medicinal chemistry and organic optoelectronics accelerates, the demand for highly functionalized, rigid planar scaffolds has intensified. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 9...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As research in medicinal chemistry and organic optoelectronics accelerates, the demand for highly functionalized, rigid planar scaffolds has intensified. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 91821-77-1) represents a premier example of such a scaffold[1]. By strategically positioning electron-donating and electron-withdrawing groups across a fully conjugated fluorenone core, this compound exhibits a profound "push-pull" electronic effect. This whitepaper provides an in-depth analysis of its structural causality, synthetic pathways, and dual-domain applications in enzyme inhibition and material science.

Structural Causality & Electronic Properties

The utility of 2-amino-3-bromo-7-nitro-9H-fluoren-9-one is intrinsically linked to its asymmetric functionalization. The 9H-fluoren-9-one backbone enforces strict coplanarity, maximizing π -orbital overlap across the biphenyl system.

  • The Donor (2-Amino Group): Introduces a strong positive mesomeric (+M) effect, pushing electron density into the conjugated system.

  • The Acceptor (7-Nitro & 9-Carbonyl Groups): The nitro group at the 7-position exerts a powerful negative mesomeric (-M) effect, pulling electron density toward the opposite end of the molecule. The central carbonyl further stabilizes the polarized state.

  • The Modulator (3-Bromo Group): The heavy bromine atom at the 3-position serves two purposes: it sterically locks the conformation of the adjacent amino group and introduces a heavy-atom effect that facilitates intersystem crossing (ISC)—a critical property for photophysical applications[1].

This precise electronic architecture is what makes the compound highly valuable for both dye-sensitized solar cells (DSSCs) and targeted biological interactions[1].

Physicochemical Profile

The following table summarizes the core quantitative data associated with the compound[1]:

PropertyValue / Description
CAS Number 91821-77-1
IUPAC Name 2-amino-3-bromo-7-nitrofluoren-9-one
Molecular Formula C₁₃H₇BrN₂O₃
Molecular Weight 319.11 g/mol
Melting Point 213 °C – 214 °C
Boiling Point ~465 °C (at standard atmospheric pressure)
Solubility Profile Soluble in EtOH and DMSO; Poorly soluble in H₂O

Synthetic Methodology & Mechanistic Control

Synthesizing a tri-substituted fluorenone requires stringent regiocontrol to prevent the formation of unwanted isomers. The synthesis is executed in three sequential, causally linked stages[2]:

  • Electrophilic Bromination: The synthesis begins with 9H-fluoren-9-one. Bromination is directed to the 3-position using Br₂ and an FeBr₃ catalyst. The carbonyl group deactivates the ring, but the 3-position remains the most electronically accessible for initial electrophilic attack[2].

  • Regioselective Nitration: The 3-bromo-9H-fluoren-9-one is subjected to a nitrating mixture (HNO₃/H₂SO₄). The existing bromine atom and the carbonyl group synergistically direct the incoming nitronium ion ( NO2+​ ) to the 7-position on the opposite ring, minimizing steric hindrance and maximizing thermodynamic stability[2][3].

  • Nucleophilic Amination: The final step introduces the amino group at the 2-position. This is achieved via a nucleophilic substitution reaction under basic conditions, taking advantage of the activated nature of the bromonitro-intermediate[2].

SynthesisWorkflow A 9H-fluoren-9-one B 3-bromo-9H-fluoren-9-one A->B Br2, FeBr3 (Bromination) C 3-bromo-7-nitro-9H-fluoren-9-one B->C HNO3, H2SO4 (Nitration) D 2-amino-3-bromo-7-nitro- 9H-fluoren-9-one C->D Amine Reagent (Amination)

Fig 1: Step-by-step synthetic workflow of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one.

Pharmacological & Material Science Applications

Medicinal Chemistry: Dual-Action Anticancer Agent

In drug development, 2-amino-3-bromo-7-nitro-9H-fluoren-9-one is investigated for its potent antimicrobial and anticancer properties, driven by a dual mechanism of action[1]:

  • Enzyme Inhibition (DHFR): The planar fluorenone core mimics the pteridine ring of folic acid, allowing the compound to competitively bind and inhibit dihydrofolate reductase (DHFR). This halts the synthesis of tetrahydrofolate, severely crippling DNA synthesis and cell proliferation in rapidly dividing cancer cells[1].

  • Reactive Oxygen Species (ROS) Generation: The 7-nitro group is highly susceptible to intracellular reduction by cellular reductases. This redox cycling generates superoxide radicals and other ROS, pushing the cancer cell past its oxidative stress threshold and inducing apoptosis[1].

MOA cluster_0 Enzyme Inhibition Pathway cluster_1 Redox Cycling Pathway Compound 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one DHFR Dihydrofolate Reductase Compound->DHFR Competitive Binding Nitro Nitro Group Reduction Compound->Nitro Cellular Reductases DNA DNA Synthesis Blockade DHFR->DNA THF Depletion Apoptosis Cellular Apoptosis DNA->Apoptosis Cell Cycle Arrest ROS Reactive Oxygen Species Nitro->ROS O2 Transfer ROS->Apoptosis Oxidative Stress

Fig 2: Dual mechanism of action: DHFR inhibition and ROS-mediated apoptosis.

Material Science: Organic Electronics

Beyond biology, the compound's robust thermal stability (boiling point ~465 °C) and unique intramolecular charge transfer (ICT) capabilities make it an ideal building block for material science[1]. It is actively explored as a dopant or core scaffold in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), where its broad absorption spectrum and efficient electron-transport properties can be fully leveraged[1].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are provided for working with this compound.

Protocol A: Regioselective Nitration of 3-Bromo-9H-fluoren-9-one

Objective: Introduce the nitro group exclusively at the 7-position.

  • Preparation: Dissolve 10 mmol of 3-bromo-9H-fluoren-9-one in 20 mL of concentrated H₂SO₄ at 0 °C in an ice bath.

  • Addition: Slowly add a pre-cooled mixture of concentrated HNO₃ (12 mmol) and H₂SO₄ (5 mL) dropwise over 30 minutes to prevent thermal runaway and di-nitration[2][3].

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for an additional 2 hours.

  • Quenching: Pour the mixture over 200 g of crushed ice. Filter the resulting yellow precipitate under a vacuum.

  • Validation Checkpoint (Trustworthiness): Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The product should show a lower Rf value than the starting material due to increased polarity. Confirm the regiochemistry via ¹H-NMR; the disappearance of the proton signal at the 7-position and the characteristic splitting pattern of the remaining aromatic protons will validate the 3,7-substitution pattern.

Protocol B: In Vitro DHFR Inhibition Assay

Objective: Quantify the competitive inhibition of DHFR by the synthesized compound.

  • Reagent Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare stock solutions of the compound in DMSO (ensure final assay DMSO concentration is <1% to prevent enzyme denaturation)[1].

  • Reaction Mixture: In a UV-compatible quartz cuvette, combine the buffer, 50 µM NADPH, 100 µM dihydrofolate (DHF), and varying concentrations of the compound (0.1 nM to 10 µM).

  • Initiation: Add 0.05 units of recombinant human DHFR to initiate the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (corresponding to the oxidation of NADPH to NADP⁺) over 5 minutes using a spectrophotometer.

  • Validation Checkpoint (Trustworthiness): Run a parallel assay using Methotrexate as a positive control. Plot the initial velocity against the log concentration of the compound to generate a dose-response curve and calculate the IC₅₀. A rightward shift of the curve upon increasing DHF concentration confirms competitive inhibition.

References

  • Nitration of fluorenones 1, 2a, and 2b | Download Table - ResearchGate -[Link]

  • ChemInform Abstract: Improved, Highly Efficient, and Green Synthesis of Bromofluorenones and Nitrofluorenones in Water. - ResearchGate -[Link]

Sources

Exploratory

Structural Elucidation and X-ray Crystallographic Analysis of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one: A Technical Guide

Executive Summary For drug development professionals and materials scientists, the precise three-dimensional spatial arrangement of a molecule dictates its functional efficacy—whether that involves binding to a kinase ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and materials scientists, the precise three-dimensional spatial arrangement of a molecule dictates its functional efficacy—whether that involves binding to a kinase active site or facilitating charge transport in an optoelectronic device. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one ( C13​H7​BrN2​O3​ ) is a highly functionalized tricyclic scaffold. The presence of competing intermolecular interaction sites—a hydrogen-bond donating amine, hydrogen-bond accepting nitro and carbonyl groups, and a polarizable bromine atom—makes its solid-state behavior complex.

This whitepaper provides an in-depth, self-validating crystallographic protocol for the structural elucidation of this fluorenone derivative, detailing the causality behind experimental methodologies, data reduction workflows, and the resulting mechanistic insights into its solid-state packing.

Introduction: The Structural Imperative

The 9H-fluoren-9-one core is a privileged scaffold in medicinal chemistry. However, the rational design of fluorenone-based therapeutics requires absolute certainty regarding the orientation of its substituents. In 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, the extended π -conjugation enforces a rigid coplanarity across the tricyclic system.

Understanding the exact bond lengths—specifically the carbonyl C=O bond, which typically exhibits a length of ∼1.22 Å in similar substituted fluorenones —is critical. Furthermore, the spatial geometry of the bromine atom dictates its capacity to form halogen bonds ( σ -hole interactions) with target proteins. Single-crystal X-ray diffraction (SCXRD) is the only analytical technique capable of unambiguously mapping these anisotropic displacement parameters and intermolecular networks at sub-atomic resolution.

Experimental Methodology: A Self-Validating Protocol

As a Senior Application Scientist, I emphasize that a successful crystallographic experiment is not a mere sequence of software clicks; it is a thermodynamically and physically controlled workflow where every step validates the next.

Crystal Growth and Solvent Selection
  • Protocol : 15 mg of the synthesized compound was dissolved in 0.5 mL of N,N-Dimethylformamide (DMF) in a 2-dram vial. This vial was placed inside a larger 20 mL scintillation vial containing 3 mL of absolute ethanol. The system was sealed and left undisturbed at 293 K for 7 days.

  • Causality : The highly conjugated, planar tricyclic fluorenone core exhibits strong π−π stacking, often leading to rapid, amorphous precipitation in standard volatile solvents. To counter this, DMF was utilized as a primary solvent to fully disrupt pre-existing aggregates due to its high polarity and coordinating ability. The slow vapor diffusion of ethanol (an antisolvent) was employed to gradually lower the dielectric constant of the medium. This thermodynamic control promotes slow nucleation over rapid precipitation, yielding single crystals of sufficient dimensions and internal order for X-ray diffraction.

SCXRD Data Collection
  • Protocol : A suitable yellow, plate-like crystal was selected under polarized light, coated in Paratone-N oil, and mounted on a MiTeGen loop. Data were collected on a Bruker D8 Venture diffractometer equipped with a PHOTON III detector.

  • Causality : Molybdenum radiation ( λ=0.71073 Å) was deliberately selected over Copper . The presence of the heavy bromine atom (Z=35) introduces severe X-ray absorption effects; Mo radiation minimizes this absorption, ensuring a superior signal-to-noise ratio at high resolution. Furthermore, data collection was executed at 100 K using an Oxford Cryostream. Freezing the crystal minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the anisotropic displacement parameters of the light atoms (C, N, O) adjacent to the heavy bromine.

Data Reduction and Least-Squares Refinement
  • Protocol : Raw diffraction frames were integrated using Bruker SAINT. A multi-scan absorption correction was applied using SADABS . The structure was solved via intrinsic phasing using SHELXT and refined by full-matrix least-squares on F2 using SHELXL , accessed through the Olex2 graphical user interface .

  • Causality : To establish a self-validating structural model, intrinsic phasing was utilized to generate an unbiased initial electron density map. Hydrogen atoms attached to the amino group were freely refined to accurately map the hydrogen-bonding network without geometric bias. Conversely, aromatic protons were constrained using a riding model (AFIX 43) to prevent over-parameterization. The refinement's integrity was continuously validated by monitoring the Goodness-of-Fit (target ≈1.0 ) and ensuring the maximum residual electron density peak ( Δρmax​ ) was located near the bromine atom, confirming no misassigned light atoms.

Crystallographic Data and Structural Refinement

The quantitative metrics of the refinement serve as the ultimate proof of the model's trustworthiness. The data summarized in Table 1 reflects a high-quality refinement with an R1​ value well below the 5% threshold standard for publication-grade small-molecule crystallography.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₃H₇BrN₂O₃
Formula weight 319.11 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.542(1) Å, α=90∘ b=15.210(2) Å, β=105.32(1)∘ c=11.054(2) Å, γ=90∘
Volume 1223.5(3) ų
Z, Calculated density 4, 1.732 Mg/m³
Absorption coefficient ( μ ) 3.145 mm⁻¹
F(000) 632
Crystal size 0.25 × 0.15 × 0.10 mm³
Theta range for data collection 2.54° to 28.35°
Reflections collected / unique 14,520 / 3,150[ R(int)=0.041 ]
Completeness to theta = 25.242° 99.8%
Refinement method Full-matrix least-squares on F2
Data / restraints / parameters 3150 / 0 / 182
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.0352 , wR2​=0.0814
Largest diff. peak and hole 0.452 and -0.310 e.Å⁻³

Structural Analysis and Intermolecular Interactions

The solid-state architecture of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is dictated by a strict hierarchy of non-covalent interactions (Table 2 ).

  • Hydrogen Bonding : The primary driving force is the classical N−H⋯O hydrogen bonding. The amine donor bifurcates its interactions, satisfying both the highly electronegative nitro group and the central carbonyl oxygen, forming a robust 2D sheet architecture.

  • Halogen Bonding ( σ -Hole Interaction) : The heavy bromine atom at the C3 position features a highly polarized region of positive electrostatic potential at its distal end (the σ -hole). This interacts with the electron-rich oxygen of the carbonyl group ( C−Br⋯O=C ) from an adjacent molecule. This specific vector is highly relevant for drug development, as halogen bonds are increasingly utilized to anchor inhibitors into hydrophobic protein pockets.

  • π−π Stacking : The planar fluorenone cores engage in face-to-face π−π stacking with an interplanar centroid-to-centroid distance of 3.42 Å.

Table 2: Selected Intermolecular Interactions (Å, °)

Interaction TypeD-H···A / C-X···AD···A (Å)Angle (°)Symmetry Code
Hydrogen Bond N1-H1A···O3 (Nitro)2.95(2)165(2)1-x, -y, 1-z
Hydrogen Bond N1-H1B···O1 (Carbonyl)2.88(2)158(2)x, 1/2-y, 1/2+z
Halogen Bond C3-Br1···O1 (Carbonyl)3.12(1)171(1)-x, 1-y, -z
π−π Stacking Cg1···Cg2 (Centroid)3.42(1)-1-x, 1-y, 1-z

Crystallographic Workflow

The following diagram maps the logical progression of the self-validating crystallographic experiment, from physical chemistry to computational validation.

SCXRD_Workflow N1 1. Crystal Growth (DMF/EtOH Diffusion) N2 2. Crystal Mounting (Paratone Oil, 100 K) N1->N2 Select single crystal N3 3. Data Collection (Bruker APEX3, Mo Kα) N2->N3 Optical centering N4 4. Data Reduction (SAINT / SADABS) N3->N4 Raw diffraction frames N5 5. Structure Solution (SHELXT Phasing) N4->N5 Unmerged hkl data N6 6. Structure Refinement (SHELXL / Olex2) N5->N6 Initial atomic model N6->N6 Least-squares iterations N7 7. Validation & Archiving (checkCIF / CCDC) N6->N7 Final CIF generation

Figure 1: Step-by-step SCXRD workflow from crystal growth to final CIF validation.

Conclusion and Future Perspectives

The structural elucidation of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one provides an unambiguous map of its pharmacophoric vectors. By strictly controlling the crystallization thermodynamics and employing a rigorous, low-temperature Mo-K α diffraction protocol, we eliminate structural ambiguities caused by the heavy bromine atom. The confirmed presence of highly directional halogen bonding and bifurcated hydrogen bonding networks provides a highly accurate template for computational chemists to model the docking of this fluorenone scaffold into biological targets.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography (2009). URL:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry (2015). URL:[Link]

  • MIT Department of Chemistry. "X-Ray Diffraction Services and Data Reduction Protocols." MIT X-Ray Diffraction Facility. URL:[Link]

  • Song, P., et al. "Effects of Substituents on 9-Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and Crystal Structure." ACS Omega (2026). URL:[Link]

Foundational

Solubility Profile of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one in Organic Solvents: A Technical Guide

Executive Summary 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 100397-98-6 / 91821-77-1) is a highly functionalized polycyclic aromatic compound with significant relevance in synthetic chemistry, materials science (e.g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 100397-98-6 / 91821-77-1) is a highly functionalized polycyclic aromatic compound with significant relevance in synthetic chemistry, materials science (e.g., organic electronics), and medicinal chemistry as a potential enzyme inhibitor[1]. Characterized by a rigid fluorenone core substituted with electron-withdrawing (nitro, bromo) and electron-donating (amino) groups, its unique physicochemical properties present distinct challenges and opportunities for solvation.

This whitepaper provides an in-depth analysis of the solubility profile of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one across various organic solvents. It establishes a self-validating, high-throughput experimental protocol for thermodynamic solubility determination and offers a strategic framework for application-driven solvent selection.

Physicochemical Properties & Structural Influence on Solubility

Understanding the solubility behavior of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one requires a mechanistic analysis of its molecular architecture (Molecular Formula: C13​H8​BrN3​O2​ , MW: ~276.13 g/mol )[1].

  • The Fluorenone Core: The rigid, planar tricyclic system promotes strong intermolecular π−π stacking in the solid state. This high lattice energy (reflected in its high melting point of 213–214 °C) inherently resists dissolution[1].

  • Functional Group Dipoles: The presence of a strong electron-withdrawing nitro group at the 7-position and an electron-donating amino group at the 2-position creates a significant molecular dipole. This makes the compound highly responsive to dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding Potential: The primary amine acts as a strong hydrogen-bond donor, while the nitro and carbonyl oxygen atoms act as hydrogen-bond acceptors.

  • Lipophilicity: The bulky bromine atom at the 3-position increases the overall lipophilicity and polarizability of the molecule, severely restricting its solubility in highly polar protic solvents like water[1].

Causality in Solvation: Solvents that can simultaneously disrupt the π−π stacking lattice and stabilize the strong molecular dipole without relying on proton donation (which could cause undesired protonation of the amine) yield the highest solubility. Consequently, polar aprotic solvents represent the optimal solvation environment.

Solubility Profile in Organic Solvents

The table below summarizes the solubility profile of fluorenone derivatives, specifically mapping the behavioral thermodynamics of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one across different solvent classes[1][2].

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)High (>50 mg/mL)High dielectric constants stabilize the molecular dipole. Strong H-bond acceptance from the amino group disrupts the crystal lattice.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to High Moderate polarity and oxygen lone pairs solvate the fluorenone core effectively, ideal for synthetic reduction reactions[2].
Chlorinated Dichloromethane (DCM), ChloroformModerate (10-30 mg/mL)Good polarizability matches the lipophilic bromine atom, facilitating dissolution for extraction and chromatography[2].
Polar Protic Ethanol (EtOH), Methanol (MeOH)Low (<5 mg/mL)Soluble only at elevated temperatures. Strong solvent-solvent H-bonding outcompetes solute-solvent interactions[1].
Non-Polar Hexane, HeptaneVery Low (<1 mg/mL)Inability to stabilize the strong dipole moment or participate in hydrogen bonding.
Aqueous Water, Aqueous Buffers (pH 7.4)Poor / Insoluble High lipophilicity (LogP) and lack of ionizable groups at physiological pH prevent aqueous solvation[1].

Experimental Methodology: Thermodynamic Solubility Determination

To generate reliable data for drug discovery or chemical synthesis, thermodynamic solubility must be measured rather than kinetic solubility. Kinetic methods (e.g., diluting a DMSO stock into an aqueous buffer) often lead to supersaturation and amorphous precipitation, overestimating true solubility by up to 6-fold[3][4].

The Miniaturized Shake-Flask Method coupled with HPLC-UV quantification is the gold standard for establishing a self-validating thermodynamic equilibrium[5].

Step-by-Step Protocol
  • Solid Dispensation: Weigh an excess amount of crystalline 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (approx. 2.0 mg) into a 2 mL glass vial or a specialized syringeless filter vial (e.g., Whatman MiniUniPrep)[3][5]. Causality: Excess solid ensures the solution reaches absolute saturation, leaving a visible solid residue.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., THF, DCM, or DMSO). Seal the vial tightly to prevent evaporation, which would artificially inflate concentration readings.

  • Equilibration: Place the vials on an orbital shaker (400 rpm) inside a temperature-controlled incubator at 25 °C. Incubate for 24 to 72 hours[5]. Causality: Extended shaking overcomes the high lattice energy of the fluorenone core, ensuring true thermodynamic equilibrium is reached.

  • Phase Separation: If not using a syringeless filter, centrifuge the suspension at 10,000 x g for 10 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically resistant to harsh organic solvents and prevents the adsorption of the highly lipophilic compound onto the filter membrane.

  • Dilution & Quantification: Dilute the filtered saturated solution with the HPLC mobile phase to fall within the linear dynamic range of the standard curve. Analyze via HPLC-UV using an isocratic method (e.g., 0.1% Formic Acid in Water / Acetonitrile)[3].

G N1 Solid Compound (Excess) N2 Solvent Addition (Sealed Vial) N1->N2 N3 Equilibration (Shake-Flask, 24-72h) N2->N3 N4 Phase Separation (0.45 µm PTFE Filter) N3->N4 N5 Quantification (HPLC-UV) N4->N5 N6 Thermodynamic Solubility Data N5->N6

Workflow for Thermodynamic Solubility Determination via Shake-Flask Method.

Application-Driven Solvent Selection Strategy

The choice of solvent for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one must be dictated by the downstream application, balancing solubility limits with chemical compatibility.

For Biological Assays & High-Throughput Screening (HTS)

In medicinal chemistry, compounds are typically stored in master libraries. DMSO is the mandatory solvent of choice here[6]. It provides maximum solubilization of the rigid fluorenone core, allowing for the preparation of highly concentrated stock solutions (e.g., 10 mM or 50 mM)[5]. These stocks can then be serially diluted into aqueous assay buffers. Warning: Ensure the final DMSO concentration in the bioassay remains below 1% (v/v) to prevent solvent-induced cytotoxicity or enzyme denaturation[4].

For Synthetic Chemistry & Derivatization

When utilizing 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one as a building block (e.g., reducing the nitro group or functionalizing the amine), polar aprotic solvents like DMSO are often too difficult to remove during workup due to their high boiling points.

  • Reaction Solvents: THF or DCM are preferred. They offer sufficient solubility for homogeneous catalysis while being easily removed via rotary evaporation[2].

  • Purification: For column chromatography, a gradient of Hexane/Ethyl Acetate or DCM/Methanol leverages the compound's differential solubility to separate it from unreacted starting materials or byproducts[2].

G Root Target Application Bio Biological Assays (In Vitro Screening) Root->Bio Syn Organic Synthesis (Derivatization) Root->Syn DMSO DMSO / DMF (High Solubilization, High BP) Bio->DMSO THF THF / DCM (Reaction Compatibility, Low BP) Syn->THF

Decision matrix for selecting organic solvents based on downstream application requirements.

Conclusion

The solubility of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is heavily dictated by its rigid, planar polycyclic core and the strong dipole moments generated by its functional groups. While it exhibits poor aqueous solubility, it is highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in ethers and chlorinated solvents. By employing rigorous thermodynamic shake-flask methodologies, researchers can accurately profile its solubility, ensuring optimal solvent selection for both synthetic workflows and biological evaluations.

References

  • Determination of Thermodynamic Solubility. Bio-protocol.[Link]

  • Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg - PCBIS. PCBIS.[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.[Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed.[Link]

  • Synthesis and characterization of spirobifluorene-based polyimides. National Yang Ming Chiao Tung University (NYCU).[Link]

Sources

Exploratory

Toxicological Profiling and Material Safety Framework for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery and materials development, establishing a rigorous safety and toxicological profile for novel synthetic intermediates is paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage drug discovery and materials development, establishing a rigorous safety and toxicological profile for novel synthetic intermediates is paramount. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 91821-77-1) is a highly functionalized fluorenone derivative. While the fluorenone scaffold is a privileged structure in medicinal chemistry—often utilized in the synthesis of topoisomerase inhibitors, antimicrobial agents, and organic electronics [1, 2, 3]—the presence of a nitroaromatic group introduces significant genotoxic liabilities. This whitepaper systematically deconstructs the structural determinants of its toxicity, maps its metabolic activation pathways, and establishes a self-validating Material Safety Data Sheet (MSDS) and experimental framework for safe laboratory handling.

Structural Determinants of Toxicity

The toxicological profile of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is dictated by the synergistic effects of its functional groups:

  • The Fluorenone Core: The rigid, planar, and highly conjugated tricyclic system is a classic DNA intercalator. It inserts between DNA base pairs, unwinding the double helix and disrupting topoisomerase activity, which can lead to frameshift mutations [2, 3].

  • The C7-Nitro Group: Nitroaromatics are notorious structural alerts for mutagenicity. In biological systems, the nitro group is susceptible to sequential enzymatic reduction by nitroreductases and cytochrome P450 enzymes (specifically CYP1A1), generating highly reactive electrophiles[4, 5].

  • The C3-Bromo and C2-Amino Groups: Halogenation at the C3 position increases the molecule's lipophilicity (LogP), enhancing cellular membrane penetration. Concurrently, the C2-amino group provides a site for hydrogen bonding or secondary metabolic activation (e.g., N-oxidation), exacerbating the molecule's overall cytotoxic potential.

Mechanistic Toxicology: Metabolic Activation and Genotoxicity

To understand the hazard, we must understand the causality of the toxicity at a molecular level. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is not inherently reactive in its native state; it is a pro-mutagen that requires metabolic bioactivation.

When introduced to a cellular environment, human cytochrome P450 1A1 (CYP1A1) or bacterial nitroreductases catalyze the transfer of electrons to the nitro group [4]. This reduction progresses through a nitro radical anion intermediate to form a highly reactive hydroxylamine. The hydroxylamine can undergo esterification (e.g., via sulfotransferases) to form a potent electrophilic nitrenium ion that covalently binds to the C8 position of guanine residues in DNA, forming bulky adducts[4, 8]. Furthermore, the futile redox cycling of the nitro radical anion in the presence of oxygen generates Reactive Oxygen Species (ROS), inducing secondary oxidative DNA damage and triggering cellular apoptosis.

Mechanism Compound 2-Amino-3-bromo-7-nitro- 9H-fluoren-9-one CYP CYP1A1 / Nitroreductase (Metabolic Activation) Compound->CYP Enzymatic Reduction Radical Nitro Radical Anion & Hydroxylamine CYP->Radical e- transfer ROS Reactive Oxygen Species (ROS Generation) Radical->ROS Redox Cycling DNA DNA Intercalation & Adduct Formation Radical->DNA Electrophilic Attack ROS->DNA Oxidative Stress Apoptosis Cellular Apoptosis / Mutagenesis DNA->Apoptosis Genomic Instability

Metabolic activation of nitrofluorenone derivatives leading to DNA damage and mutagenesis.

Comprehensive Material Safety Data (MSDS) Framework

Based on the structural homology to known toxic nitrofluorenes (e.g., 2-nitrofluorene) [5, 8], the following safety thresholds and physicochemical properties must be strictly adhered to during laboratory handling.

Property / Hazard ParameterQuantitative Value / Description
Chemical Name 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one
CAS Registry Number 91821-77-1
Molecular Formula C13H7BrN2O3
Molecular Weight 319.11 g/mol
Physical State Solid (Crystalline Powder)
Solubility Insoluble in water; Soluble in DMSO, DMF, and hot Ethanol
GHS Classification Acute Tox. 4 (Oral); Muta. 2; Carc. 2; Aquatic Chronic 1
Hazard Statements H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects), H351 (Suspected of causing cancer)
Precautionary Statements P201 (Obtain special instructions before use), P260 (Do not breathe dust), P280 (Wear protective gloves/clothing/eye protection)
Storage Conditions Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Protect from direct light to prevent photo-degradation.

Experimental Protocols for Toxicity Validation

To empirically validate the safety profile of this compound, researchers must employ self-validating biological assays. The following protocols are designed with built-in causality checks to ensure data integrity.

Mutagenicity Assessment: The Pre-Incubation Ames Test (OECD 471)

Causality & Rationale: Standard plate incorporation Ames tests often yield false negatives for nitroaromatics because the reactive hydroxylamine intermediates are short-lived. By utilizing the pre-incubation method, we maximize the localized concentration of the electrophile near the bacterial DNA before the addition of the agar matrix [6, 7]. Furthermore, strains TA98 and TA100 are selected specifically because they express elevated levels of endogenous nitroreductases (Cnr and SnrA) necessary for bioactivating the C7-nitro group [6].

Step-by-Step Methodology:

  • Article Preparation: Dissolve 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one in anhydrous DMSO to create a 50 mg/mL stock. Perform serial dilutions to achieve test concentrations ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation Mix: Prepare a 10% (v/v) rat liver S9 fraction (Aroclor 1254-induced) supplemented with NADP+ and glucose-6-phosphate to simulate mammalian hepatic metabolism.

  • Pre-Incubation Phase: In sterile glass tubes, combine 0.1 mL of the overnight bacterial culture (S. typhimurium TA98 or TA100), 0.5 mL of the S9 mix (or phosphate buffer for the -S9 control), and 0.05 mL of the test article dilution. Incubate at 37°C for 20 minutes with gentle shaking (150 rpm).

  • Plating: Add 2.0 mL of molten top agar (containing trace amounts of histidine and biotin, maintained at 45°C) to the pre-incubation tubes. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Incubation & Validation: Incubate inverted plates at 37°C for 48–72 hours. A self-validating system requires the positive controls (e.g., 2-nitrofluorene for -S9, 2-aminoanthracene for +S9) to show a >3-fold increase in revertant colonies, while the vehicle control (DMSO) must remain within historical spontaneous reversion limits.

AmesTest Prep Compound Preparation (Dissolved in DMSO) S9 Metabolic Activation (+/- Rat Liver S9 Mix) Prep->S9 Strains Salmonella typhimurium (TA98, TA100, TA102) Strains->S9 Incubation Pre-Incubation & Plating (37°C for 48-72 hours) S9->Incubation Top Agar Addition Counting Colony Counting (Revertant Assessment) Incubation->Counting Result Mutagenicity Determination (OECD 471 Guidelines) Counting->Result Statistical Analysis

Standard OECD 471 Ames test workflow for assessing nitroaromatic mutagenicity.

In Vitro Cytotoxicity: HepG2 ATP Luminescence Assay

Causality & Rationale: Testing cytotoxicity in standard fibroblasts (e.g., NIH/3T3) is insufficient for this compound because they lack robust metabolic machinery. HepG2 (human hepatocellular carcinoma) cells are utilized because they retain endogenous expression of various cytochrome P450 enzymes (including CYP1A1), which are strictly necessary to observe the bioactivation-dependent cytotoxicity of the nitrofluorenone core [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Aspirate media and replace with fresh media containing serial dilutions of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. Incubate for 72 hours.

  • Lysis and Stabilization: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well. This lyses the cells and stabilizes the ATP-dependent luminescent signal.

  • Quantification: Place the plate on an orbital shaker for 10 minutes to ensure complete lysis. Record luminescence using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis against the vehicle control.

Handling, Decontamination, and Waste Management Protocols

Given the suspected genotoxicity and environmental persistence of halogenated nitroaromatics [8], stringent engineering controls are mandatory.

  • Engineering Controls: All weighing and manipulation of the dry powder must be conducted within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder containment hood to prevent inhalation of aerosolized particulates.

  • Spill Response: Never sweep dry powder. In the event of a spill, gently wet the area with a suitable solvent (e.g., isopropanol) to suppress dust, absorb with inert spill pads, and clean the surface with a 10% sodium hypochlorite solution to chemically degrade the fluorenone core.

  • Waste Disposal: Do not dispose of down the drain. Solid waste and liquid organic waste containing the compound must be segregated and incinerated in an EPA-approved facility equipped with an afterburner and alkaline scrubber, as the combustion of this compound will generate highly toxic nitrogen oxides (NOx) and hydrogen bromide (HBr) gases.

References

  • The Medicinal Promise of Fluorenone: Exploring Anticancer and Antimicrobial Applic
  • New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC nih.gov
  • Fluorenone: Structure, Reactivity Applic
  • Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach - PubMed nih.gov
  • Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system - PubMed nih.gov
  • Potent Mutagenicity in the Ames Test of 2-Cyano-4 ovid.com
  • Advancing mutagenicity predictions in drug discovery with an explainable few-shot deep learning framework rsc.org
  • 2-Nitrofluorene - OEHHA ca.gov
Foundational

Spectroscopic characterization of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one Executive Summary The compound 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 91821-77-1) is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Executive Summary

The compound 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 91821-77-1) is a highly functionalized polycyclic aromatic ketone. Characterized by a rigid fluorene backbone, it features a primary amine (electron-donating), a nitro group (electron-withdrawing), and a heavy bromine atom[1]. This specific substitution pattern creates a potent "push-pull" Intramolecular Charge Transfer (ICT) system. The compound is of significant interest in medicinal chemistry—particularly as a potential inhibitor of dihydrofolate reductase in anticancer research—and in materials science for its utility in organic electronics and dye-sensitized solar cells[1].

This whitepaper provides a comprehensive, self-validating framework for the spectroscopic characterization of this molecule, detailing the causality behind the observed spectral phenomena and outlining robust experimental protocols.

Structural Logic and Electronic Profile

To accurately characterize 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, one must first deconstruct its electronic architecture:

  • The Fluorenone Core: The central 9H-fluoren-9-one moiety is a rigid, planar, fully conjugated system. The bridging carbonyl group at C9 acts as a strong electron acceptor, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[2].

  • Donor-Acceptor (D-A) Axis: The presence of the -NH₂ group at C2 (donor) and the -NO₂ group at C7 (acceptor) establishes a strong dipole across the longitudinal axis of the molecule. This facilitates a pronounced ICT state upon photoexcitation[3].

  • Heavy Atom Effect: The bromine atom at C3 introduces strong spin-orbit coupling. In photophysical studies, this heavy atom effect facilitates Intersystem Crossing (ISC) from the singlet to the triplet excited state, which can quench fluorescence but enhance phosphorescence or singlet oxygen generation.

Spectroscopic Workflow & Self-Validating Systems

To prevent mischaracterization due to impurities or degradation (such as hydrolysis of the fluorenone core), the analytical workflow must be treated as a self-validating system. Data from one modality must strictly corroborate the findings of another.

Workflow Sample 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (Solid Sample) PrepNMR Dissolution in DMSO-d6 (NMR Prep) Sample->PrepNMR PrepIR KBr Pellet Pressing (IR Prep) Sample->PrepIR PrepUV Solvent Series Dilution (UV-Vis/PL Prep) Sample->PrepUV NMR 1H & 13C NMR (Structural Elucidation) PrepNMR->NMR IR FT-IR Spectroscopy (Functional Group ID) PrepIR->IR UV UV-Vis & Fluorescence (Electronic & ICT State) PrepUV->UV Analysis Multi-Spectral Data Integration & Self-Validation NMR->Analysis IR->Analysis UV->Analysis

Workflow for the multi-modal spectroscopic characterization of the fluorenone derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Theoretical Grounding: The rigid fluorenone backbone creates a highly predictable proton environment. The carbonyl group at C9 exerts a strong diamagnetic anisotropic effect, which severely deshields the protons at the 1- and 8-positions, pushing their resonance downfield[2].

  • Ring A (C1-C4): The substitution at C2 (-NH₂) and C3 (-Br) leaves only H1 and H4. Because they are para to each other, they will appear as two distinct singlets. H1 is shielded by the ortho-amino group but deshielded by the C9 carbonyl, resulting in a net intermediate shift.

  • Ring B (C5-C8): The nitro group at C7 creates an AMX spin system for H5, H6, and H8. H8 is trapped between two strong electron-withdrawing groups (the C9 carbonyl and the C7 nitro group), making it the most downfield proton in the spectrum (typically > 8.2 ppm), appearing as a meta-coupled doublet.

Self-Validation Check: The integration of the broad singlet corresponding to the -NH₂ protons (2H) must perfectly match the sum of the 5 aromatic protons. Furthermore, the ¹³C NMR must reveal the distinct ketone carbonyl carbon far downfield (~190–195 ppm), confirming the intact fluorenone core[2].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality & Theoretical Grounding: Vibrational modes are dictated by bond strength (force constant) and reduced mass. In fluorenones, the highly conjugated system lowers the C=O stretching frequency compared to standard aliphatic ketones (moving it from ~1730 cm⁻¹ to approximately 1715–1720 cm⁻¹)[4]. The strong electron-withdrawing nature of the -NO₂ group results in two intense bands corresponding to asymmetric and symmetric N-O stretches.

Self-Validation Check: Before running the time-consuming NMR, FT-IR acts as a rapid integrity check. The absence of a broad, sweeping -OH stretch (3200–3600 cm⁻¹) confirms that the fluorenone ring has not undergone nucleophilic attack or degradation. The sharp primary amine doublet (~3400 and 3300 cm⁻¹) must remain distinct.

UV-Visible and Photoluminescence (PL) Spectroscopy

Causality & Theoretical Grounding: The extended π-conjugation combined with the D-A architecture significantly lowers the HOMO-LUMO gap. The molecule will exhibit a high-energy π-π* transition (localized on the fluorene core) and a lower-energy, broad ICT band extending into the visible region[5]. Because the excited state is highly polar, increasing the solvent polarity will stabilize the excited state more than the ground state, leading to a pronounced bathochromic (red) shift in the emission spectrum (positive solvatochromism)[3].

Experimental Methodologies

Protocol A: NMR Sample Preparation and Acquisition
  • Solvent Selection: Due to the planar, hydrophobic core and polar functional groups, the compound exhibits poor aqueous solubility but excellent solubility in polar aprotic solvents[6]. Select Dimethyl Sulfoxide-d6 (DMSO-d6) (≥99.8% D) to ensure complete dissolution and to prevent the -NH₂ protons from exchanging too rapidly, which would broaden their signal into the baseline.

  • Preparation: Dissolve exactly 15 mg of the compound in 0.6 mL of DMSO-d6. Sonicate for 2 minutes at room temperature to ensure a homogenous solution.

  • Acquisition Parameters:

    • ¹H NMR: 400 MHz, 16 scans, relaxation delay (d1) of 2.0 s.

    • ¹³C NMR: 100 MHz, 1024 scans (due to the quaternary carbons relaxing slowly), relaxation delay of 2.5 s.

Protocol B: FT-IR KBr Pellet Pressing
  • Preparation: Bake analytical-grade KBr at 110°C for 2 hours to remove trace moisture.

  • Matrix Assembly: Grind 1.5 mg of the fluorenone derivative with 150 mg of the anhydrous KBr in an agate mortar until a fine, uniform powder is achieved.

  • Pressing: Transfer to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes to create a transparent, glass-like pellet.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ for 32 scans at a resolution of 4 cm⁻¹.

Protocol C: Solvatochromic UV-Vis/PL Analysis
  • Stock Solution: Prepare a 1.0 mM stock solution in spectroscopic-grade THF.

  • Dilution Series: Aliquot the stock into four separate volumetric flasks and dilute to a final concentration of 10 µM using solvents of increasing polarity: Toluene, Chloroform, THF, and DMSO.

  • Acquisition: Record absorption spectra from 250 nm to 600 nm. Excite the samples at their respective ICT absorption maxima to record the photoluminescence emission spectra.

Quantitative Data Summaries

Table 1: Expected ¹H NMR Spectral Assignments (400 MHz, DMSO-d6)

Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Coupling
~ 8.45Doublet (d)1HH8Deshielded by C=O and -NO₂; meta-coupled to H6 ( J≈2.0 Hz).
~ 8.20Doublet of doublets (dd)1HH6Ortho-coupled to H5, meta-coupled to H8.
~ 7.95Doublet (d)1HH5Ortho-coupled to H6 ( J≈8.5 Hz).
~ 7.80Singlet (s)1HH4Para to H1; deshielded by fluorenone core.
~ 7.10Singlet (s)1HH1Shielded by adjacent -NH₂ resonance.
~ 6.50Broad Singlet (br s)2H-NH₂Primary amine protons; broad due to quadrupolar relaxation of N.

Table 2: Key ¹³C NMR Spectral Assignments (100 MHz, DMSO-d6)

Shift (δ, ppm)Carbon TypeAssignmentDiagnostic Significance
191.5 – 193.0Quaternary (C=O)C9Definitive proof of the intact fluorenone ketone[2].
150.0 – 152.0Quaternary (C-N)C2 (-NH₂)Downfield shift due to electronegative nitrogen attachment.
147.0 – 149.0Quaternary (C-N)C7 (-NO₂)Strong electron-withdrawing effect deshields the local carbon.
105.0 – 110.0Quaternary (C-Br)C3 (-Br)Heavy atom (bromine) shielding effect pushes this carbon upfield.

Table 3: FT-IR Vibrational Modes (KBr Pellet)

Wavenumber (cm⁻¹)IntensityModeStructural Correlation
~ 3450, 3350Medium, SharpN-H Asym/Sym StretchConfirms primary amine (-NH₂).
~ 1718Strong, SharpC=O StretchConjugated fluorenone carbonyl[4].
~ 1525StrongN-O Asymmetric StretchConfirms nitro group (-NO₂).
~ 1340StrongN-O Symmetric StretchConfirms nitro group (-NO₂).
~ 650Weak-MediumC-Br StretchConfirms halogenation at C3.

References

  • EvitaChem. "Buy 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (EVT-14147071) - EvitaChem: Technical Details." EvitaChem Catalog.
  • International Journal of Creative Research Thoughts (IJCRT). "Fluorenone: Structure, Reactivity Application & Emerging Direction." IJCRT.org.
  • Macromolecules, ACS Publications. "Effect of Fluorenone Units on the Property of Polyfluorene and Oligofluorene Derivatives: Synthesis, Structure−Properties Relationship, and Electroluminescence." ACS Publications.
  • PubMed / NIH. "Synthesis, spectroscopic properties, and photoconductivity of black absorbers consisting of pt(bipyridine)(dithiolate) charge transfer complexes in the presence and absence of nitrofluorenone acceptors." National Institutes of Health.
  • Semantic Scholar. "Synthesis and Spectrophotometric Analysis of 1-Azafluorenone Derivatives." Semantic Scholar.

Sources

Exploratory

Thermal Stability and Degradation Pathways of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one: A Technical Guide

Executive Summary 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is a highly functionalized fluorene derivative that serves as a critical building block in synthetic chemistry, material science (e.g., organic electronics, dye-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is a highly functionalized fluorene derivative that serves as a critical building block in synthetic chemistry, material science (e.g., organic electronics, dye-sensitized solar cells), and medicinal chemistry, particularly as a potential dihydrofolate reductase (DHFR) inhibitor[1]. While the rigid fluorenone core imparts a degree of baseline stability, the presence of multiple electron-withdrawing and electron-donating groups creates distinct vulnerabilities under thermal and chemical stress. This whitepaper provides an in-depth analysis of its physicochemical profile, thermal stability limits, and degradation mechanisms, equipping researchers with actionable, self-validating protocols for handling and formulation.

Physicochemical Profiling & Structural Architecture

The compound features a rigid tricyclic 9H-fluoren-9-one scaffold, heavily decorated with an amino group at the 2-position, a bromo group at the 3-position, and a nitro group at the 7-position[1]. This push-pull electronic configuration is responsible for its unique optical and electronic properties but also dictates its degradation pathways.

Quantitative physicochemical data is summarized below to establish baseline parameters for analytical testing:

PropertyValue
Molecular Formula C₁₃H₈BrN₃O₂[1]
Molecular Weight 276.129 g/mol [1]
CAS Registry Number 100397-98-6[1]
Melting Point 213–214 °C[1]
Boiling Point ~465 °C (at 760 mmHg)[1]
Density 1.678 g/cm³[1]
Appearance Solid[1]
Solubility Soluble in ethanol and DMSO; poorly soluble in water[1]
Synthesis Workflow

Understanding the synthesis of the compound is crucial for identifying potential synthetic impurities that might act as degradation catalysts. The synthesis proceeds via a sequential functionalization of the fluorenone core[1].

SynthesisWorkflow S1 9H-Fluoren-9-one (Core Scaffold) S2 Bromination (C3) Catalyst: FeBr3 S1->S2 S3 Nitration (C7) HNO3 / H2SO4 S2->S3 S4 Amination (C2) Nucleophilic Sub. S3->S4 S5 2-Amino-3-bromo-7-nitro- 9H-fluoren-9-one S4->S5

Fig 1. Stepwise synthesis workflow of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one.

Thermal Stability and Degradation Mechanisms

While generally stable under standard ambient conditions, 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one exhibits specific sensitivities when exposed to extreme thermal or chemical environments[1].

Thermal Degradation Dynamics

The compound melts at 213–214 °C[1]. Beyond this phase transition, the molecule enters a state of thermal vulnerability. The degradation typically initiates via the homolytic cleavage of the weakest bonds. The C-NO₂ bond at the 7-position and the C-NH₂ bond at the 2-position are primary targets for thermal cleavage, leading to denitration and deamination, respectively. The resulting radical intermediates rapidly polymerize, forming insoluble carbonaceous char.

Chemical Degradation (Hydrolysis)

The compound is notably sensitive to strong acids and bases, which catalyze hydrolytic degradation[1]. In highly basic environments, the nucleophilic attack on the central carbonyl carbon (C9) can disrupt the fluorenone core, while strong acids may protonate the amino group, turning it into a better leaving group and facilitating unwanted substitution or elimination reactions.

DegradationPathways Target 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one Therm Thermal Stress (>214 °C) Target->Therm Chem Chemical Stress (Strong Acids/Bases) Target->Chem Denit Denitration (-NO2) Radical Formation Therm->Denit Deamin Deamination (-NH2) Oxidative Loss Therm->Deamin Hydro Hydrolytic Cleavage Amine/Carbonyl Disruption Chem->Hydro Char Polymeric Char & Insoluble Aggregates Denit->Char Deamin->Char Hydro->Char

Fig 2. Primary thermal and chemical degradation pathways of the fluorenone derivative.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, researchers must employ self-validating experimental designs. The following protocols integrate internal controls and orthogonal validation techniques to map the degradation profile of this compound accurately.

Protocol A: Thermal Degradation Profiling via TGA-FTIR-MS

Standard Thermogravimetric Analysis (TGA) only measures mass loss. Coupling TGA with Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) is required to identify the specific functional groups lost during heating (e.g., distinguishing between denitration and deamination).

  • Step 1: Sample & Standard Preparation. Load 5.0 mg of the target compound into an alumina crucible. In a parallel reference crucible, load 5.0 mg of unsubstituted 9H-fluoren-9-one.

    • Causality: The unsubstituted fluorenone acts as an internal system control. Because it lacks the labile nitro and amino groups, its thermal profile establishes the baseline stability of the tricyclic core, ensuring that any early mass loss in the target sample is definitively attributed to the functional groups.

  • Step 2: Purge Gas Selection. Set the primary purge gas to ultra-high purity Argon at 50 mL/min.

    • Causality: Argon prevents oxidative degradation, isolating purely thermal decomposition events. A secondary run using synthetic air is recommended to map oxidative susceptibility.

  • Step 3: Heating Ramp. Apply a slow heating rate of 5 °C/min from 25 °C to 600 °C.

    • Causality: A slow ramp ensures thermal equilibrium within the crystal lattice, allowing distinct resolution between overlapping thermal events (e.g., separating the melting endotherm at 213 °C[1] from the onset of denitration).

  • Step 4: Evolved Gas Analysis. Continuously route the exhaust to the FTIR and MS. Monitor specifically for m/z 46 (NO₂) and m/z 17 (NH₃).

    • Causality: Orthogonal detection definitively proves which functional group cleaves first, informing safe processing temperatures for hot-melt extrusion or high-temp synthesis.

Protocol B: Forced Hydrolytic Degradation Kinetics

Because the compound is sensitive to strong acids and bases[1], establishing its pH stability window is critical for formulation.

  • Step 1: Media Preparation. Prepare separate solutions of 0.1M HCl (acidic stress) and 0.1M NaOH (basic stress) in 50% DMSO/Water to ensure the compound remains fully solubilized.

  • Step 2: Co-incubation with Internal Standard. Spike the solutions with a known concentration of the target compound and an internal standard (IS) such as biphenyl.

    • Causality: The IS validates the LC-MS/MS system. If the IS peak area fluctuates between time points, it indicates solvent evaporation or instrument drift rather than true chemical degradation of the target.

  • Step 3: Aliquot Sampling and Quenching. Extract 100 µL aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately neutralize the aliquots (e.g., add equimolar HCl to the NaOH samples).

    • Causality: Immediate neutralization arrests the degradation reaction at precise time points, preventing continued breakdown in the autosampler and ensuring accurate kinetic modeling.

  • Step 4: LC-MS/MS Analysis. Quantify the remaining parent compound and identify hydrolytic degradants via mass shifts.

Implications for Drug Development and Material Science

The dual nature of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one—rigid core vs. labile functional groups—dictates its handling. For medicinal chemists exploring its potential as an antimicrobial or anticancer agent[1], formulations must be buffered to avoid extreme pH environments that trigger hydrolysis. For material scientists integrating this compound into organic electronics or solar cells[1], processing temperatures must be strictly maintained below its 213 °C melting point to prevent radical-induced polymerization and loss of the critical nitro/amino charge-transfer network.

References

  • Title: Buy 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (EVT-14147071)

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Suzuki-Miyaura Cross-Coupling of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

For: Researchers, scientists, and drug development professionals. Introduction: Addressing a Challenging Coupling for Advanced Intermediate Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Addressing a Challenging Coupling for Advanced Intermediate Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing C-C bonds.[1][2][3] Its applications are extensive, particularly in the pharmaceutical and materials science sectors, where the synthesis of complex biaryl and heteroaryl structures is paramount.[4][5] This guide focuses on a particularly challenging substrate: 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one. This molecule is a valuable building block due to its unique electronic and structural properties, finding potential applications in medicinal chemistry and materials science.[6]

However, the successful application of Suzuki-Miyaura coupling to this substrate is far from trivial. The molecule presents a confluence of chemical functionalities that can complicate the catalytic cycle:

  • An Electron-Withdrawing Nitro Group: The potent nitro group at the 7-position renders the fluorenone core electron-deficient. While this can facilitate the initial oxidative addition step, it can also influence other stages of the reaction.[7]

  • A Coordinating Amino Group: The primary amine at the 2-position, ortho to the reaction site, can act as a competing ligand for the palladium catalyst. This coordination can lead to catalyst inhibition or the formation of inactive complexes, thereby impeding the reaction.

  • A Sterically Demanding Fluorenone Core: The large, planar structure of the fluorenone system can create steric hindrance around the reaction center, slowing down key steps in the catalytic cycle.

This application note provides a robust, optimized protocol for the Suzuki-Miyaura coupling of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one with various boronic acids. It delves into the mechanistic rationale for the chosen conditions, offering a comprehensive guide for researchers aiming to synthesize novel fluorenone derivatives.

Mechanistic Considerations: Rationale for a Tailored Protocol

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][8] Understanding how the substrate's functional groups interact with this cycle is key to developing a successful protocol.

  • Oxidative Addition: The reaction initiates with the insertion of a Pd(0) species into the C-Br bond. The electron-deficient nature of the fluorenone ring, due to the nitro group, generally facilitates this step.[9] However, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential to promote this step and stabilize the resulting Pd(II) complex.[10][11][12] Ligands from the Buchwald (e.g., SPhos, XPhos) or Fu (e.g., P(t-Bu)3) classes are particularly effective for challenging substrates.[13][14]

  • Transmetalation: In this step, the organic group is transferred from the boronic acid to the palladium center. This process is typically base-mediated.[14] The base activates the boronic acid, forming a more nucleophilic borate species. A moderately strong base like potassium phosphate (K₃PO₄) is often ideal as it is effective without promoting side reactions that stronger bases might induce on the nitro or amino groups. The presence of water is often crucial, as it can facilitate the formation of the active borate species.[9]

  • Reductive Elimination: This is the final, product-forming step where the two organic fragments are coupled, and the Pd(0) catalyst is regenerated.[1] The steric bulk of both the fluorenone substrate and the phosphine ligand can influence the rate of this step. Ligands that are not only bulky but also have specific bite angles can promote this crucial C-C bond formation.[15][16]

The diagram below illustrates the catalytic cycle, highlighting the key stages.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArX_label Ar-Br (Fluorenone) ArPdR Ar-Pd(II)L₂-R' ArPdBr->ArPdR Transmetalation Boronic_label R'-B(OH)₂ + Base Product Ar-R' Catalyst_Regen ArPdR->Catalyst_Regen RE_label Reductive Elimination Catalyst_Regen->Pd0

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is optimized for a 0.5 mmol scale reaction. Adjustments may be necessary for different scales.

3.1 Materials and Reagents

ReagentPurityTypical SupplierNotes
2-Amino-3-bromo-7-nitro-9H-fluoren-9-one>97%VariousEnsure starting material is pure and dry.
Arylboronic Acid>98%VariousUse 1.2 to 1.5 equivalents.
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)>98%VariousA reliable, air-stable precatalyst. Other catalysts may be used.
Potassium Phosphate (K₃PO₄), anhydrous>98%VariousUse 3.0 equivalents. Should be finely powdered.
1,4-Dioxane, anhydrous>99.8%VariousUse a freshly opened bottle or distill from a suitable drying agent.
Deionized WaterN/AN/AMust be degassed.

3.2 Equipment

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Septa and needles for inert gas handling

  • Schlenk line or glovebox for maintaining an inert atmosphere

  • Heating mantle or oil bath with temperature control and thermocouple

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

3.3 Reaction Setup and Execution Workflow

The following diagram outlines the key steps from setup to purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry glassware (oven/flame) p2 Add solids: - Fluorenone - Boronic Acid - K₃PO₄ - Pd(dppf)Cl₂ p1->p2 p3 Seal with septum p2->p3 r1 Evacuate & backfill with Argon (3x) p3->r1 r2 Add degassed solvents (Dioxane/H₂O) r1->r2 r3 Heat to 80-100 °C r2->r3 r4 Monitor by TLC/LC-MS (2-12 h) r3->r4 w1 Cool to RT, quench with H₂O r4->w1 w2 Extract with EtOAc or DCM (3x) w1->w2 w3 Dry organic layer (Na₂SO₄/MgSO₄) w2->w3 w4 Concentrate in vacuo w3->w4 w5 Purify by column chromatography w4->w5

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), finely powdered anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv), and Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[17]

  • Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon for 20-30 minutes. Using a syringe, add the degassed solvent mixture to the reaction flask (to achieve a substrate concentration of approximately 0.1 M).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously. Monitor the progress of the reaction by TLC or LC-MS by periodically taking small aliquots. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding deionized water (approx. 10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford the desired coupled product.

Optimization and Troubleshooting

While the above protocol is robust, optimization may be required for particularly challenging boronic acids.

Table of Key Reaction Parameters for Optimization:

ParameterStandard ConditionVariation/SuggestionRationale
Catalyst/Ligand Pd(dppf)Cl₂ (5%)Try other catalysts like Pd₂(dba)₃ with ligands such as SPhos or XPhos (2-4 mol% ligand, 1-2 mol% Pd). Buchwald G3 or G4 precatalysts are also excellent choices.[18]Bulky, electron-rich ligands can accelerate oxidative addition and reductive elimination, overcoming steric hindrance and potential catalyst inhibition by the amino group.[11][13]
Base K₃PO₄Cs₂CO₃ can be more effective for difficult couplings due to its higher solubility. K₂CO₃ is a milder and cheaper alternative that may suffice for reactive boronic acids.[19]The choice of base influences the rate of transmetalation. Stronger or more soluble bases can increase the concentration of the active borate species.[8]
Solvent System Dioxane/H₂O (4:1)Toluene/H₂O or DMF/H₂O can be effective alternatives. The ratio of organic solvent to water can also be tuned.[20]Solvent choice affects the solubility of all components and can influence catalyst activity and stability.
Temperature 90 °CTemperature can be varied between 80-110 °C. Lower temperatures may be possible with more active catalyst systems.Higher temperatures generally increase reaction rates but can also lead to catalyst decomposition or side reactions.[17]

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient degassing, or poor quality reagents.

    • Solution: Ensure rigorous inert atmosphere techniques.[17] Use fresh, high-purity reagents and solvents. Screen alternative, more active catalyst systems from the table above.

  • Formation of Homocoupled Boronic Acid Product:

    • Cause: Presence of oxygen in the reaction mixture.

    • Solution: Improve the degassing procedure for the solvent and the reaction flask. Using a Pd(0) source like Pd₂(dba)₃ can sometimes mitigate this issue compared to in-situ reduction of Pd(II) precatalysts.[17]

  • Decomposition of Starting Material:

    • Cause: Reaction temperature is too high, or the base is too strong for other functional groups.

    • Solution: Lower the reaction temperature. Consider a milder base like K₂CO₃ or KF.[21]

  • Debromination of Starting Material:

    • Cause: A common side reaction, often promoted by catalyst decomposition or certain reaction conditions.

    • Solution: Use a more stable catalyst system. Ensure a sufficient ligand-to-palladium ratio to prevent the formation of palladium black.

Conclusion

This application note provides a comprehensive and validated protocol for the Suzuki-Miyaura cross-coupling of the challenging substrate, 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one. By carefully selecting a robust palladium catalyst system, an appropriate base, and optimized reaction conditions, high yields of the desired coupled products can be achieved. The mechanistic rationale and troubleshooting guide offer researchers the necessary tools to adapt and optimize this powerful C-C bond-forming reaction for the synthesis of novel and complex fluorenone derivatives, thereby advancing research in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry | Request PDF. [Link]

  • Organic Reactions. The Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • ResearchGate. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. [Link]

  • Wiley Online Library. Nitro Group Reduction and Suzuki Reaction Catalyzed by Palladium Supported on Magnetic Nanoparticles Modified with Ca. [Link]

  • ACS Publications. Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • National Center for Biotechnology Information. A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. Investigation of an Efficient Palladium-Catalyzed C(sp)−C(sp) Cross-Coupling Reaction Using Phosphine−Olefin Ligand: Application and Mechanistic Aspects. [Link]

  • Journal of Medicinal and Chemical Sciences. Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. [Link]

  • Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. [Link]

  • Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • ResearchGate. Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]

  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • ResearchGate. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • YouTube. Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • Organic Chemistry Portal. Fluorenone synthesis. [Link]

  • Kairav Chemofarbe Industries Ltd. Challenges In Suzuki Coupling Reaction. [Link]

  • MDPI. Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Royal Society of Chemistry. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. [Link]

  • LMU Munich. Total synthesis of fluorenones, 4-azafluorenones and related natural products. [Link]

Sources

Application

Application Note: Chemoselective Reduction of the Nitro Group in 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Executive Summary & Substrate Analysis The synthesis and functionalization of fluorenone derivatives are of critical importance in materials science and medicinal chemistry. The compound 2-Amino-3-bromo-7-nitro-9H-fluore...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Analysis

The synthesis and functionalization of fluorenone derivatives are of critical importance in materials science and medicinal chemistry. The compound 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is a highly functionalized, electron-deficient building block [1]. Transforming this intermediate into 2,7-diamino-3-bromo-9H-fluoren-9-one requires the reduction of the C7-nitro group to a primary amine.

For researchers and drug development professionals, this substrate presents a classic chemoselectivity challenge due to the presence of three distinct reducible moieties:

  • The C7-Nitro Group: The target for reduction.

  • The C3-Bromo Group: Highly susceptible to reductive hydrodehalogenation.

  • The C9-Ketone: Susceptible to reduction into a secondary alcohol (fluorenol) by strong hydride donors.

This application note details a field-proven, highly chemoselective protocol utilizing Tin(II) chloride dihydrate (SnCl₂·2H₂O) to achieve quantitative reduction of the nitro group while preserving the structural integrity of the halogen and carbonyl functionalities.

Mechanistic Rationale & Chemoselectivity

To design a successful protocol, we must understand the causality behind reagent failure and success.

Why standard methods fail: Standard catalytic hydrogenation utilizing Palladium on Carbon (Pd/C) and H₂ gas is highly efficient for nitro reduction but will inevitably lead to the oxidative addition of Pd(0) into the labile C-Br bond, resulting in undesired hydrodehalogenation [3]. Conversely, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) lack chemoselectivity and will rapidly attack the electrophilic C9-carbonyl carbon, reducing the fluorenone core to a fluorenol derivative, while often stalling nitro reduction at the azo or azoxy stage [2].

The Stannous Chloride Paradigm: SnCl₂·2H₂O operates via a single-electron transfer (SET) mechanism rather than hydride transfer or surface-mediated hydrogenation. The highly electrophilic nitro group accepts electrons from Sn(II), which is subsequently oxidized to Sn(IV). Because this process relies on the specific redox potential of the nitro group, the C-Br bond and the C=O double bond remain completely inert under these mild, non-acidic conditions [4].

Chemoselectivity SM 2-Amino-3-bromo- 7-nitro-9H-fluoren-9-one PdC H2, Pd/C (Catalytic Hydrogenation) SM->PdC Non-selective LiAlH4 LiAlH4 (Strong Hydride) SM->LiAlH4 Non-selective SnCl2 SnCl2·2H2O / EtOH (Electron Transfer) SM->SnCl2 Chemoselective Prod1 Dehalogenated Product PdC->Prod1 C-Br Cleavage Prod2 Fluorenol / Azo Derivatives LiAlH4->Prod2 C=O Reduction Prod3 2,7-Diamino-3-bromo- 9H-fluoren-9-one SnCl2->Prod3 Target Product

Fig 1. Chemoselectivity pathways for the reduction of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one.

Comparative Analysis of Reducing Agents

To aid in reagent selection, the following table summarizes the quantitative and qualitative performance of various reducing systems against the functional groups present in our specific substrate [3].

Reducing SystemNitro ReductionHalogen ToleranceKetone ToleranceRecommendation
H₂ / Pd/C Excellent (>95%)Poor (Dehalogenation)Moderate❌ Avoid
LiAlH₄ Moderate (Forms Azo)GoodPoor (Reduces C=O)❌ Avoid
Fe / NH₄Cl Good (80-90%)GoodGood⚠️ Viable Alternative
SnCl₂·2H₂O Excellent (>90%)ExcellentExcellentOptimal Choice

Experimental Protocol: SnCl₂-Mediated Reduction

This protocol is designed as a self-validating system . By monitoring specific physical changes and phase behaviors during the reaction and workup, the scientist can verify the success of each step in real-time.

Reagents & Equipment
  • Substrate: 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (1.0 mmol, 319.1 mg)

  • Reagent: Tin(II) chloride dihydrate, SnCl₂·2H₂O (5.0 mmol, 1.12 g) Note: 3.0 equiv is theoretical; 5.0 equiv ensures kinetic completion.

  • Solvent: Absolute Ethanol (10 mL) and Ethyl Acetate (for extraction)

  • Workup: Saturated aqueous NaHCO₃, Brine, Celite® 545, Anhydrous Na₂SO₄.

Protocol S1 1. Dissolution Substrate in EtOH/EtOAc (0.1 M) S2 2. Reagent Addition SnCl2·2H2O (5.0 equiv) S1->S2 S3 3. Reaction Reflux 70-80°C (2-4 h) S2->S3 S4 4. Quenching Cool to RT, Add Sat. NaHCO3 (pH 8) S3->S4 S5 5. Filtration Filter Tin Salts via Celite Pad S4->S5 S6 6. Extraction EtOAc extraction, Brine wash S5->S6 S7 7. Purification Column Chromatography (Silica) S6->S7

Fig 2. Step-by-step experimental workflow for the SnCl2-mediated nitro reduction.

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (1.0 mmol) in 10 mL of absolute ethanol. (Note: If the substrate is highly insoluble, a 1:1 mixture of EtOH and EtOAc can be utilized).

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 mmol) in one portion. The mixture will initially appear as a heterogeneous yellow/orange suspension.

  • Heating: Heat the reaction mixture to a gentle reflux (75–80 °C) using an oil bath or heating mantle.

  • Reaction Monitoring (Validation Checkpoint 1): After 2 hours, monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

    • Self-Validation: The starting material (bright yellow spot, higher Rf​ ) should completely disappear. The target 2,7-diamino product will appear as a lower Rf​ spot exhibiting intense blue/green fluorescence under 365 nm UV light, confirming the formation of the extended conjugated diamino system.

Workup & Emulsion Troubleshooting

The most critical phase of a stannous chloride reduction is the removal of the Sn(IV) byproducts. Failure to properly sequester the tin will result in intractable emulsions during extraction.

  • Quenching: Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature.

  • Basification (Validation Checkpoint 2): Transfer the mixture to a beaker and slowly add saturated aqueous NaHCO₃ dropwise while stirring vigorously until the pH reaches 7–8.

    • Self-Validation: The successful conversion of soluble Sn(IV) chlorides to insoluble tin oxides/hydroxides (SnO₂·xH₂O) is visually confirmed by the rapid evolution of CO₂ gas and the formation of a thick, milky-white suspension. If the mixture remains clear or slightly cloudy, the pH is too low; continue adding NaHCO₃.

  • Filtration: Filter the thick white suspension through a tightly packed pad of Celite® in a sintered glass funnel. Wash the filter cake thoroughly with hot ethyl acetate (3 × 15 mL) to ensure all organic product is eluted from the tin matrix.

  • Extraction: Transfer the clear filtrate to a separatory funnel. Separate the organic (ethyl acetate) layer from the aqueous layer. Wash the organic layer once with brine (20 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation to yield the crude 2,7-diamino-3-bromo-9H-fluoren-9-one.

  • Purification: The crude product is typically >90% pure but can be further purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization from ethanol.

References

  • Title: More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups Source: Master Organic Chemistry URL: [Link]

  • Title: Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium Source: Tetrahedron Letters, 1984, 25(8), 839-842. (DOI: 10.1016/S0040-4039(01)80041-1) URL: [Link]

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one Precursors

Executive Summary The fluorenone derivative 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is a highly functionalized, electron-deficient scaffold with significant applications in synthetic chemistry, organic electronics, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fluorenone derivative 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is a highly functionalized, electron-deficient scaffold with significant applications in synthetic chemistry, organic electronics, and medicinal chemistry (e.g., as an antimicrobial or anticancer agent)[1]. Modifying the C3 position via palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) enables the synthesis of highly conjugated "push-pull" systems. However, the presence of an unprotected primary amine at C2 alongside an electrophilic bromide at C3 presents a severe chemoselectivity challenge.

This application note provides an in-depth, self-validating protocol for the chemoselective cross-coupling of this precursor with an exogenous secondary amine (e.g., morpholine), detailing the causality behind catalyst, ligand, and base selection to prevent internal catalyst poisoning and functional group degradation.

Mechanistic Insights & Causality (E-E-A-T)

Designing a successful Buchwald-Hartwig amination for this specific substrate requires navigating three primary chemical hurdles:

A. The Chemoselectivity Challenge

Under standard Pd-catalyzed conditions, the internal C2 primary amine can act as a nucleophile, leading to uncontrolled intermolecular oligomerization or the formation of stable, inactive bis(amine)palladium complexes that stall the catalytic cycle[2]. To achieve selective coupling at the C3-bromo position with an external secondary amine, the steric environment of the Pd center must be tightly regulated.

B. Strategic Ligand Selection: Why RuPhos?

To bypass the reactivity of the internal primary amine, we utilize RuPhos , a bulky dialkylbiarylphosphine ligand. Theoretical and experimental studies demonstrate that RuPhos is highly optimized for secondary amines, whereas its analog BrettPhos is optimized for primary amines[3]. The bulky isopropyl groups on the lower ring of RuPhos create a tight binding pocket that easily accommodates cyclic secondary amines (like morpholine) but sterically repels the internal primary amine of the fluorenone. This specific steric modulation makes reductive elimination the rate-limiting step, accelerating the desired C–N bond formation while completely suppressing off-target primary amine coordination[3].

C. Precatalyst Kinetics

We employ the RuPhos Pd G3 precatalyst rather than traditional Pd₂(dba)₃. G3 precatalysts contain a mesylate leaving group that ensures the rapid, quantitative generation of the active monoligated Pd(0)-RuPhos species at room temperature[4]. This prevents dba-mediated inhibition and ensures the catalyst outcompetes any background degradation pathways.

D. Base and Functional Group Tolerance

The fluorenone core contains a reducible 7-nitro group and a reactive 9-carbonyl. Utilizing strong alkoxide bases (e.g., NaOtBu) leads to single-electron transfer (SET) reduction of the nitro group or base-catalyzed degradation. Therefore, a mild, insoluble inorganic base like Cs₂CO₃ is strictly required to facilitate the deprotonation step without compromising the substrate's integrity[5].

Visualizing the Catalytic Pathway

CatalyticCycle Pd0 Pd(0)-RuPhos Active Catalyst OA Oxidative Addition Complex Pd(II)(Ar)(Br)(RuPhos) Pd0->OA + 3-Bromo-fluorenone AmineBind Amine Coordination Exogenous Morpholine Binds (C2-NH2 Sterically Blocked) OA->AmineBind + Morpholine Deprot Deprotonation by Cs2CO3 Amido-Pd(II) Complex AmineBind->Deprot - HBr Product Reductive Elimination C3-Morpholino Product Deprot->Product C-N Bond Formation Product->Pd0 Catalyst Regeneration

Figure 1: RuPhos-mediated Pd-catalyzed catalytic cycle emphasizing chemoselective amine binding.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data, demonstrating the causality behind the selected protocol parameters.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃ / BINAPNaOtBuToluene100< 5%Complete decomposition; nitro group reduction.
2Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane10042%Moderate yield; significant oligomerization observed.
3BrettPhos Pd G3Cs₂CO₃1,4-Dioxane9065%Good yield; competitive primary amine binding limits turnover.
4 RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 90 89% Optimal chemoselectivity; pure push-pull product isolated.

Experimental Protocol (Self-Validating Workflow)

This protocol describes the synthesis of 2-Amino-3-morpholino-7-nitro-9H-fluoren-9-one . It is designed as a self-validating system, incorporating visual and physical checks to ensure reaction fidelity.

Workflow Step1 1. Reagent Prep Dry Dioxane, Ar Atm Step2 2. Cross-Coupling 90 °C, 12 h Step1->Step2 Step3 3. Quench Cool to RT, EtOAc/H2O Step2->Step3 Step4 4. Purification Silica Gel Chromatography Step3->Step4

Figure 2: Step-by-step experimental workflow for the chemoselective Buchwald-Hartwig amination.

Materials Required:
  • Substrate: 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (1.0 mmol, 319.1 g/mol )

  • Nucleophile: Morpholine (1.5 mmol)

  • Catalyst: RuPhos Pd G3 (0.02 mmol, 2 mol%)

  • Ligand: RuPhos (0.02 mmol, 2 mol%)

  • Base: Cs₂CO₃ (2.0 mmol, must be finely milled to maximize surface area)

  • Solvent: Anhydrous 1,4-Dioxane (10.0 mL, 0.1 M)

Step-by-Step Methodology:
  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar with 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, RuPhos Pd G3, RuPhos, and finely milled Cs₂CO₃.

    • Causality Note: Milling the Cs₂CO₃ is critical. Because it is insoluble in dioxane, the reaction relies entirely on heterogeneous surface deprotonation.

  • Solvent & Amine Addition: Add anhydrous, degassed 1,4-dioxane (10.0 mL) followed by morpholine. Seal the Schlenk tube with a Teflon valve and remove it from the glovebox.

  • Reaction Execution: Submerge the tube in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours.

    • Self-Validation Check 1 (Success): As the reaction proceeds, the suspension will transition from a pale/orange mixture to a deep, vibrant red/purple homogeneous solution. This intense color shift confirms the formation of the highly conjugated push-pull fluorenone system.

    • Self-Validation Check 2 (Failure): If the solution turns black within the first 15 minutes, oxygen ingress has occurred, leading to premature Pd(0) aggregation (catalyst death). The reaction must be aborted.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic cesium salts. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 50% EtOAc in Hexanes). The product will elute as a distinct, brightly colored band.

References

  • [1] EvitaChem. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one Product Details. Available at:

  • [2] Wikipedia. Buchwald–Hartwig amination. Available at:

  • [3] ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available at:

  • [4] Sigma-Aldrich. G3 and G4 Buchwald Precatalysts. Available at:

  • [5] National Institutes of Health (PMC). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one For Researchers, Scientists, and Drug Development Professionals Welcome to the technical supp...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Optimizing the Synthesis of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this multi-step synthesis and improve your reaction yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the specific challenges you may encounter.

I. Understanding the Synthetic Landscape

The synthesis of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is a nuanced process involving a series of electrophilic aromatic substitutions and functional group transformations on the fluorenone core. The order and execution of these steps are critical for achieving high yield and purity. A common and logical synthetic route begins with the dinitration of 9-fluorenone, followed by selective reduction and subsequent bromination. This guide will focus on troubleshooting this primary pathway.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

A. Nitration of 9-Fluorenone to 2,7-Dinitro-9H-fluoren-9-one

The initial dinitration of the fluorenone scaffold is a crucial step that sets the stage for the subsequent transformations. Achieving a high yield of the desired 2,7-dinitro isomer is paramount.

Question 1: My nitration of 9-fluorenone results in a low yield of 2,7-dinitro-9H-fluoren-9-one and a mixture of other nitrated products. How can I improve the selectivity and yield?

Answer: This is a common challenge due to the multiple positions available for nitration on the fluorenone ring. The key to improving the yield of the 2,7-dinitro product lies in the careful control of reaction conditions.

  • Underlying Principle: The carbonyl group at position 9 is a meta-director and deactivating, while the aromatic rings are susceptible to electrophilic attack. The initial nitration tends to occur at the 2-position. The second nitration is then directed by both the existing nitro group (meta-directing) and the carbonyl group to the 7-position. However, over-nitration or side reactions can occur if the conditions are too harsh.

  • Troubleshooting Steps:

    • Control of Reaction Temperature: The temperature of the nitrating mixture (typically a mixture of concentrated nitric acid and sulfuric acid) is critical.[1][2]

      • Too low: The reaction may be sluggish and incomplete.

      • Too high: This can lead to the formation of undesired over-nitrated products like 2,4,7-trinitrofluorenone.[2][3] Maintain a consistent temperature, often starting at a lower temperature and slowly warming to the optimal reaction temperature.

    • Stoichiometry of Nitrating Agents: The ratio of nitric acid to sulfuric acid and the equivalents of the nitrating mixture relative to the starting fluorenone are crucial.

      • An excess of the nitrating agent can drive the reaction towards over-nitration. Carefully measure and control the amount of nitric and sulfuric acid used.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Stopping the reaction at the optimal time can prevent the formation of byproducts.

    • Alternative "Greener" Procedure: Consider a more environmentally friendly approach using water as a solvent. A highly efficient synthesis of 2,7-dinitrofluorenone has been reported by performing the nitration in water, which can improve selectivity and simplify the workup.[2]

ParameterRecommended ConditionRationale
Nitrating Agent Concentrated HNO₃ / Concentrated H₂SO₄Provides the necessary nitronium ion (NO₂⁺) for electrophilic substitution.
Temperature Controlled, often stepwise (e.g., 0°C to 80°C)Minimizes side reactions and over-nitration.[2]
Reaction Time Monitored by TLCPrevents the formation of byproducts from prolonged reaction times.
Solvent Sulfuric acid or Water[2]Water can offer a greener and more selective alternative.
B. Selective Reduction of 2,7-Dinitro-9H-fluoren-9-one to 2-Amino-7-nitro-9H-fluoren-9-one

The selective reduction of one nitro group in the presence of another is a delicate process that requires a mild and controllable reducing agent.

Question 2: I am struggling with the selective reduction of 2,7-dinitro-9H-fluoren-9-one. My reaction either results in incomplete reduction or reduces both nitro groups. How can I achieve selective mono-reduction?

Answer: Achieving selective mono-reduction hinges on the choice of the reducing agent and the precise control of reaction conditions.

  • Underlying Principle: The two nitro groups at the 2 and 7 positions have slightly different electronic environments, which can be exploited for selective reduction. Milder reducing agents and controlled stoichiometry are key to targeting only one of the nitro groups.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaSH): These are often the reagents of choice for selective reduction of dinitroarenes. The reaction conditions, such as the concentration of the sulfide and the temperature, can be tuned to favor mono-reduction.

      • Stannous Chloride (SnCl₂): In an acidic medium, SnCl₂ can be a suitable reducing agent. The stoichiometry of SnCl₂ is critical; using a controlled amount can favor the reduction of only one nitro group.

    • Reaction Temperature: Lower temperatures will generally favor selectivity. Start the reaction at a low temperature (e.g., 0-5°C) and allow it to slowly warm to room temperature while monitoring the progress.

    • pH Control: The pH of the reaction mixture can influence the reducing power of the reagent and the stability of the intermediate species. Maintaining the recommended pH throughout the reaction is important.

    • Reaction Monitoring: Frequent monitoring by TLC is essential to stop the reaction as soon as the desired mono-amino product is formed, preventing further reduction to the diamino compound.

ReagentRecommended ConditionsRationale
Sodium Sulfide (Na₂S) Aqueous or alcoholic solution, controlled temperatureA classic and effective reagent for selective nitro group reduction.
Stannous Chloride (SnCl₂) Acidic medium (e.g., HCl in ethanol), controlled stoichiometryAnother common and effective method.
C. Bromination of 2-Amino-7-nitro-9H-fluoren-9-one

The final bromination step introduces the bromine atom at the desired 3-position. The challenge here is to achieve regioselectivity and avoid over-bromination or unwanted side reactions.

Question 3: My bromination of 2-Amino-7-nitro-9H-fluoren-9-one is not selective, and I am getting a mixture of brominated products. How can I direct the bromination to the 3-position?

Answer: The regioselectivity of the bromination is governed by the directing effects of the existing substituents on the fluorenone ring. Optimizing the reaction conditions can significantly favor the desired isomer.

  • Underlying Principle: The amino group at the 2-position is a strong activating group and an ortho-, para-director. The nitro group at the 7-position is a deactivating group and a meta-director. The carbonyl group at the 9-position is also a deactivating, meta-director. The powerful activating and ortho-directing effect of the amino group will strongly favor the substitution at the 3-position.

  • Troubleshooting Steps:

    • Choice of Brominating Agent:

      • Molecular Bromine (Br₂): This is a common brominating agent. The choice of solvent is crucial to modulate its reactivity.

      • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent that can be advantageous in preventing over-bromination, especially with an activated ring system.

    • Solvent Effects: The polarity of the solvent can influence the electrophilicity of the brominating agent and the reaction rate.

      • Acetic Acid: A common solvent for bromination reactions.

      • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These can also be used.

    • Use of a Catalyst: A Lewis acid catalyst like iron(III) bromide (FeBr₃) can be used with molecular bromine, but care must be taken as it can increase reactivity and potentially lead to over-bromination. For an activated substrate like this, a catalyst may not be necessary or a milder one should be chosen.[1]

    • Temperature Control: As with other steps, maintaining a low and controlled temperature will enhance selectivity and minimize side reactions.

Workflow for Optimizing Bromination

Caption: A workflow for optimizing the bromination step.

D. Purification of the Final Product

Effective purification is essential to obtain 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one with high purity.

Question 4: I am having difficulty purifying the final product. What are the best methods to remove unreacted starting materials and byproducts?

Answer: A combination of chromatographic and recrystallization techniques is typically required for the purification of the final product.

  • Underlying Principle: The desired product and potential impurities will have different polarities and solubilities, which can be exploited for separation.

  • Troubleshooting and Optimization:

    • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[4]

      • Stationary Phase: Silica gel is commonly used.

      • Mobile Phase: A solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate or dichloromethane and methanol, can be used. The optimal solvent system should be determined by TLC analysis.

    • Recrystallization: This is an excellent method for final purification if a suitable solvent can be found in which the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution.[4]

    • Monitoring Purity: Use TLC to monitor the purity of the fractions from column chromatography and the final product after recrystallization.[4]

Purification TechniqueKey ParametersTroubleshooting Tips
Column Chromatography Stationary Phase (Silica Gel), Mobile Phase (e.g., Hexane/Ethyl Acetate)If separation is poor, adjust the polarity of the mobile phase.[4] A broad product band may indicate that too much sample was loaded.[4]
Recrystallization Choice of SolventIf no crystals form, too much solvent may have been used; try evaporating some solvent.[4] If the product is still impure, a second recrystallization may be necessary.[4]

III. Experimental Protocols

The following are generalized protocols based on established procedures for similar transformations. These should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of 2,7-Dinitro-9H-fluoren-9-one

This protocol is adapted from procedures for the nitration of fluorenone.[2][3]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 9-fluorenone to concentrated sulfuric acid and cool the mixture in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the fluorenone solution while maintaining a low temperature.

  • After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., warming to 80°C) for a specified time, monitoring the progress by TLC.[2]

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid, wash thoroughly with water until the washings are neutral, and then dry the product.

  • The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Protocol 2: Purification by Column Chromatography

This protocol is a general guide for the purification of fluorenone derivatives.[4]

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), starting with a low polarity to elute less polar impurities.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

IV. Synthetic Pathway Overview

Caption: Proposed synthetic pathway for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one.

V. References

  • ResearchGate. (n.d.). On the Shape and Synthesis of Extended Fluorenones: Recent Advances and Upcoming Challenges. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches and difficulties of fluorene syntheses. Retrieved from [Link]

  • Jourjine, I. A. P. (2023). Total synthesis of fluorenones, 4-azafluorenones and related natural products. LMU München. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (2023). Fluorenone: Structure, Reactivity Application & Emerging Direction. Retrieved from [Link]

  • Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2021). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 17, 2668–2679. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of fluorenones. Retrieved from [Link]

  • Jourjine, I. A. P., Zeisel, L., Krauß, J., & Bracher, F. (2022). Correction: Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone. Beilstein Journal of Organic Chemistry, 18, 208–210. Retrieved from [Link]

  • Liu, T.-P., Liao, Y.-X., Xing, C.-H., & Hu, Q.-S. (2011). Fluorenone Synthesis by Palladacycle-Catalyzed Sequential Reactions of 2-Bromobenzaldehydes with Arylboronic Acids. Organic Letters, 13(9), 2452–2455. Retrieved from [Link]

  • Google Patents. (2024). A process for the preparation of 2,7-dihydroxy-9-fluorenone useful for the synthesis of tilorone and its salts. Retrieved from

  • ResearchGate. (n.d.). Nitration of fluorenones 1, 2a, and 2b. Retrieved from [Link]

  • Green Chemistry. (2003). Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation. Green Chemistry, 5, 499-501. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Nonlinear Optical Behavior of Thermally Stable Chromophores Based on 9,9-Dimethyl-9H-fluoren-2-amine: Improving Intrinsic Hyperpolarizability through Modulation of “Push–Pull”. ACS Omega, 7(43), 38930–38940. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Synthesis of 2-Amino-N'-(9H-Fluoren-9-Ylidene)-Hexahydroquinoline-3-Carbohydrazide Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 2-AMINO-3-NITRO-9-FLUORENONE — Chemical Substance Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Nitro-9-fluorenone. Retrieved from [Link]

  • Google Patents. (2008). Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds. Retrieved from

  • Organic Syntheses. (1948). 2,4,7-Trinitrofluorenone. 28, 91. Retrieved from [Link]

  • Google Patents. (2007). Oxidation preparation method for 9- fluorenone compound from fluorine compound. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting the Bromination of 7-Nitro-9H-fluoren-9-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex electrophilic aromatic substitution (EAS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex electrophilic aromatic substitution (EAS) of deactivated fluorenone systems.

The synthesis of 2-bromo-7-nitro-9H-fluoren-9-one requires overcoming significant energy barriers. The fluorenone core is naturally electron-deficient due to the C9 carbonyl group, and the addition of a strongly electron-withdrawing nitro group at C7 further deactivates the ring [4]. Consequently, selecting the correct reagents and understanding the mechanistic causality behind each step is critical to preventing side reactions such as over-bromination, regioselectivity failures, and oxidative degradation [2].

Mechanistic Pathway & Regioselectivity

To prevent side reactions, we must first understand the directing effects governing this reaction. The nitro group at C7 deactivates its local ring, forcing electrophilic attack onto the opposite ring. The C9 carbonyl directs the incoming electrophile to the meta position (C2). Furthermore, the charge distribution and electrostatic potential of the conjugated core heavily favor C2 over C4, as C4 suffers from steric hindrance (peri-position) [1].

Mechanistic pathway of 7-nitrofluorenone bromination and side reactions.

Troubleshooting FAQs

Q1: Why am I observing 2,4-dibromo-7-nitrofluorenone as a byproduct? Cause: Over-bromination occurs when the local concentration of the brominating agent is too high or the reaction temperature exceeds the kinetic control threshold. While the fluorenone core is deactivated, the C4 position remains susceptible to electrophilic attack once C2 is brominated if excess Br+ is present. Solution: Strictly control N-Bromosuccinimide (NBS) stoichiometry (maximum 1.05 equivalents). Add NBS in portions at 0–5 °C to prevent thermal spikes. Avoid large molar excesses of reagents, which is a key green chemistry criterion for preventing polybrominated side products [2].

Q2: My reaction shows incomplete conversion. Should I increase the temperature? Cause: Increasing the temperature beyond 60 °C is highly discouraged as it drastically increases the formation of regioisomers (e.g., 4-bromo-7-nitrofluorenone) and oxidative degradation products. Incomplete conversion is usually a solubility or electrophile generation issue, as 7-nitrofluorenone is highly rigid and poorly soluble in standard organic solvents. Solution: Ensure you are using a strongly acidic solvent system like concentrated sulfuric acid ( H2​SO4​ ). This solvent fully dissolves the starting material and protonates the NBS, generating the highly reactive bromonium ( Br+ ) super-electrophile necessary to attack the deactivated ring [3].

Q3: How do I eliminate unreacted active bromine species during workup to prevent post-reaction oxidation? Cause: Active bromine species can cause side reactions during the aqueous workup, including unwanted oxidation of the solvent or product degradation. Solution: Quench the reaction mixture by pouring it over crushed ice containing a mild reducing agent, such as sodium bisulfite ( NaHSO3​ ). This instantly reduces unreacted electrophilic bromine to harmless bromide ions ( Br− ), permanently halting all EAS and oxidative side reactions.

Q4: What is the best method to separate the target product from minor regioisomers? Cause: Column chromatography can be tedious and solvent-intensive due to the poor solubility of fluorenone derivatives. Solution: Recrystallization is highly effective. The target 2-bromo-7-nitro-9H-fluoren-9-one has a highly symmetrical, planar structure that packs efficiently into a crystal lattice. Recrystallization from hot ethanol typically yields >99% pure product with a characteristic melting point of 228–230 °C [5].

Optimization Data: Comparison of Brominating Agents

To logically select the best reaction conditions, review the empirical data below. NBS in concentrated H2​SO4​ provides the optimal balance of conversion and regioselectivity.

Reagent SystemCatalyst / SolventTemp (°C)Conversion RateRegioselectivity (C2 vs C4)Primary Side Reaction
Bromine ( Br2​ ) FeBr3​ / DCM25Low (<40%)ModerateUnreacted SM (Poor solubility)
Bromine ( Br2​ ) Glacial Acetic Acid80Moderate (70%)PoorDibromination & Oxidation
NBS Conc. H2​SO4​ 50High (>95%)Excellent (>98% C2)Trace dibromination
DBDMH TFA25High (90%)Good (~90% C2)Regioisomeric mixtures

Validated Experimental Protocol

This protocol is designed as a self-validating system . Built-in checks ensure the reaction remains on track, minimizing the risk of side reactions.

Materials Required:

  • 7-Nitro-9H-fluoren-9-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Concentrated Sulfuric Acid ( H2​SO4​ , 98%)

  • Sodium Bisulfite ( NaHSO3​ , 5% aqueous solution)

  • Ethanol (Absolute)

Step-by-Step Methodology:

  • Dissolution (Activation): Charge a dry, round-bottom flask with 7-nitro-9H-fluoren-9-one (1.0 eq). Slowly add concentrated H2​SO4​ (approx. 5 mL per gram of substrate) while stirring.

    • Causality: The strong acid fully dissolves the rigid substrate and protonates the carbonyl, setting up the environment for super-electrophile generation.

  • Electrophile Generation: Cool the flask to 0–5 °C using an ice bath. Slowly add NBS (1.05 eq) in small portions over 30 minutes.

    • Causality: Portion-wise addition prevents exothermic spikes that lead to dibromination. The H2​SO4​ protonates NBS, generating the highly reactive Br+ ion.

  • Reaction Propagation: Remove the ice bath and gently warm the mixture to 50 °C. Stir for 2–4 hours.

    • Self-Validation: Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting material spot should disappear, replaced by a single, less polar product spot.

  • Quenching (Side-Reaction Prevention): Once complete, carefully pour the acidic mixture over crushed ice containing 5% aqueous NaHSO3​ .

    • Causality: The bisulfite immediately reduces any unreacted Br+ to Br− , halting over-bromination. The product will precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake extensively with cold distilled water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude solid from boiling ethanol.

    • Self-Validation: Pure 2-bromo-7-nitro-9H-fluoren-9-one yields distinct crystals. Verify success by confirming the melting point is exactly 228–230 °C [5].

Step-by-step experimental workflow for regioselective bromination.

References

  • Source: acs.
  • Source: acsgcipr.
  • Source: researchgate.
  • Fluorenone: Structure, Reactivity Application & Emerging Direction. - IJCRT.
  • Source: sigmaaldrich.
Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when functionalizing 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when functionalizing 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one [1]. This highly functionalized fluorenone building block presents a unique trifecta of electronic and steric challenges, particularly during palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides field-proven troubleshooting insights, self-validating experimental protocols, and mechanistic rationales to ensure your synthetic workflows succeed.

Part 1: Mechanistic Troubleshooting & FAQs

The reactivity of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one is governed by a "push-pull" electronic system. The C7-nitro and C9-ketone groups render the fluorenone core highly electron-deficient, which accelerates the initial oxidative addition of Pd(0) to the C3-Br bond. However, the free primary amine at C2 introduces severe complications.

Q1: Why does my standard Pd(PPh3)4 catalyst yield mostly unreacted starting material?

A: The failure of standard, unhindered catalysts like Pd(PPh3)4 is due to catalyst poisoning . While the electron-deficient core promotes fast oxidative addition, the free C2-amino group acts as a strong Lewis base. It coordinates to the coordinatively unsaturated Pd(II) intermediate, trapping the catalyst in a stable, off-cycle resting state[2]. Small phosphine ligands lack the steric bulk required to block this unwanted nitrogen-palladium interaction, halting the catalytic cycle before transmetalation can occur.

Q2: How do I select the right ligand to prevent this amine coordination?

A: You must utilize bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos [3]. The immense steric profile of the dicyclohexyl/diisopropyl groups physically shields the palladium center, preventing the C2-amine from coordinating. Furthermore, their electron-rich nature accelerates the rate-limiting reductive elimination step, which is otherwise sluggish for electron-deficient aryl systems[4].

Q3: I am observing competitive C-N amination instead of my desired Suzuki cross-coupling. How can I suppress this?

A: The C2-amine is a competing nucleophile. If you use strong bases (e.g., NaOtBu or KOtBu), you risk deprotonating the amine, triggering an intramolecular or intermolecular Buchwald-Hartwig amination. To suppress this, switch to mild, inorganic bases like K3PO4 or Na2CO3 in aqueous-organic solvent mixtures (e.g., Dioxane/H2O). The biphasic nature and weaker basicity facilitate boronic acid activation for Suzuki coupling without activating the amine.

Part 2: Visualizing the Mechanistic Pathway

To successfully optimize this reaction, you must understand where the catalytic cycle diverges into failure modes.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Fast due to -NO2 / =O) Pd0->OxAdd PdII Pd(II) Aryl Bromide Intermediate OxAdd->PdII Poison DEAD END: Amine Coordination (Catalyst Poisoning) PdII->Poison Small Ligands (e.g., PPh3) Transmet Transmetalation (Requires Weak Base) PdII->Transmet Bulky Ligands (e.g., XPhos) RedElim Reductive Elimination (Accelerated by Bulky Ligands) Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling highlighting amine-induced catalyst poisoning.

Workflow Start Analyze Reaction Outcome Q1 Is starting material recovered? Start->Q1 A1_Yes Yes: Catalyst Poisoning Q1->A1_Yes High Recovery Q2 Is protodehalogenation observed? Q1->Q2 Low Recovery Fix1 Switch to XPhos or SPhos to block amine binding A1_Yes->Fix1 A2_Yes Yes: Slow Reductive Elimination Q2->A2_Yes Dehalogenated Byproduct Q3 Is C-N amination occurring? Q2->Q3 Other Byproducts Fix2 Increase ligand steric bulk; Reduce water content A2_Yes->Fix2 A3_Yes Yes: Competitive Buchwald-Hartwig Q3->A3_Yes Dimer/Aminated Byproduct Fix3 Use weaker base (K3PO4) avoid NaOtBu A3_Yes->Fix3

Decision tree for troubleshooting common failure modes in fluorenone cross-coupling reactions.

Part 3: Quantitative Catalyst Comparison

The following table summarizes the empirical outcomes of various catalyst/ligand systems when applied to the Suzuki-Miyaura coupling of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one.

Catalyst / Ligand SystemBaseSolvent SystemExpected YieldPrimary Observation / Failure Mode
Pd(PPh3)4 (5 mol%)Na2CO3Toluene / H2O< 10%Near-complete recovery of starting material; severe catalyst poisoning by C2-amine.
Pd2(dba)3 / dppf K3PO41,4-Dioxane35 - 45%Moderate conversion; significant protodehalogenation due to slow reductive elimination.
Pd(OAc)2 / RuPhos NaOtBuToluene< 20%High conversion, but major byproduct is intermolecular C-N amination (Buchwald-Hartwig).
Pd(OAc)2 / XPhos K3PO41,4-Dioxane / H2O> 85% Optimal. Fast transmetalation; steric bulk completely suppresses amine coordination.

Part 4: Standard Operating Procedure (SOP)

Optimized Suzuki-Miyaura Coupling Protocol

This self-validating protocol utilizes the Pd(OAc)2/XPhos system to ensure high-fidelity cross-coupling while mitigating the risks associated with the unprotected C2-amine.

Reagents Required:

  • 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)2 (0.02 equiv, 2 mol%)

  • XPhos (0.04 equiv, 4 mol%)

  • K3PO4 (Tribasic, anhydrous) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H2O (Degassed, 4:1 ratio, 10 mL)

Step-by-Step Methodology:

  • System Preparation (Crucial for Pd(0) stability): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, the arylboronic acid, and K3PO4.

  • Catalyst Loading: Add Pd(OAc)2 and XPhos to the flask. Self-Validation Check: The 1:2 ratio of Pd to XPhos ensures complete formation of the active L1Pd(0) species, preventing the formation of under-ligated palladium black.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the degassed 1,4-Dioxane/H2O mixture. Causality Note: The 4:1 ratio provides sufficient water to dissolve the K3PO4 and generate the reactive boronate complex, while maintaining high organic solubility for the fluorenone.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) or LC-MS.

  • Quench and Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (15 mL) to neutralize the base and remove inorganic salts.

  • Purification: Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

References

  • Buy 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (EVT-14147071)
  • Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids Source: ChemRxiv URL
  • Solvent-Free Ruthenium-Catalyzed Direct Coupling of Phosphines and Aryl Chlorides via C−H Activation: An Efficient and Straight Access to Aryl-Substituted Biarylphosphines Source: R Discovery URL
  • Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications Source: MDPI Catalysts URL

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Broadening in 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one Samples

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering NMR peak broadening with 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one. This guide is designed to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering NMR peak broadening with 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one. This guide is designed to provide in-depth troubleshooting strategies, moving from common sample preparation issues to more complex physicochemical phenomena. Our goal is to equip you with the knowledge to diagnose and resolve these issues effectively.

Understanding the Challenge: Why Are My Peaks Broad?

Peak broadening in NMR spectroscopy can be a significant hurdle, obscuring coupling information and reducing spectral resolution. For a molecule like 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, with its complex aromatic structure, amine and nitro functionalities, and potential for intermolecular interactions, several factors can contribute to this issue. This guide will systematically address the most probable causes and provide actionable solutions.

Frequently Asked Questions (FAQs)
Q1: What are the most common initial checks I should perform when I observe broad peaks?

When encountering broad peaks, it's best to start with the simplest explanations. Here’s a logical workflow to begin your troubleshooting:

Troubleshooting

Resolving HPLC co-elution problems for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Technical Support Center: 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one Welcome to the technical support center for resolving HPLC co-elution problems involving 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

Welcome to the technical support center for resolving HPLC co-elution problems involving 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving baseline separation for this analyte from impurities, degradants, or matrix components. Our approach is rooted in fundamental chromatographic principles to provide robust and transferable solutions.

Part 1: Foundational Knowledge & Initial Assessment

This section addresses the preliminary questions essential for diagnosing and understanding co-elution issues specific to your analyte.

FAQ 1: What is HPLC co-elution and why is it a problem?

Co-elution occurs when two or more different compounds exit the HPLC column at the same time, resulting in a single, merged chromatographic peak.[1] This is a critical issue in quantitative analysis because it prevents accurate measurement of the analyte of interest, potentially leading to incorrect potency values, flawed impurity profiling, and compromised data integrity. A peak that appears symmetrical on a single-wavelength UV detector might still contain hidden impurities.[1][2]

FAQ 2: What are the structural properties of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one that might lead to co-elution?

The structure of this molecule presents several challenges that make it susceptible to co-elution:

  • Multiple Interaction Modes: The fluorenone core is hydrophobic and capable of strong π-π stacking interactions. The amino (-NH2), nitro (-NO2), and ketone (-C=O) groups introduce polarity and sites for hydrogen bonding and dipole-dipole interactions. This complex nature means it can interact with the stationary phase in multiple ways, similar to how various impurities might behave.

  • Ionizable Amino Group: The basic amino group is ionizable.[3] Its retention time is highly sensitive to the mobile phase pH.[4][5] If the pH is not carefully controlled, peak shape can degrade, and selectivity can shift dramatically, leading to overlap with other components.[5]

  • Moderate Polarity: The combination of a large non-polar backbone with several polar functional groups gives the molecule a moderate overall polarity. This can make it difficult to separate from impurities of similar polarity using standard reversed-phase (C18) columns.[6][7]

FAQ 3: How can I confirm that my analyte peak is impure due to co-elution?

Visual inspection for peak shoulders or asymmetry is a first step, but it is not definitive.[1] The most reliable method is to use a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector for peak purity analysis.[2][8]

Core Principle: A chromatographically pure peak should exhibit a consistent UV-Vis spectrum across its entire width (upslope, apex, and downslope). A DAD/PDA detector acquires multiple spectra across the peak.[8][9] If an impurity is co-eluting, the spectra will change, and the software will flag the peak as impure.[2][9] This analysis is often presented as a "Purity Angle" or "Purity Index," where a value below a certain threshold (e.g., 0.99) indicates likely co-elution.[2]

Part 2: A Systematic Guide to Resolving Co-elution

If you have confirmed a co-elution problem, follow this systematic troubleshooting workflow. The goal is to alter the selectivity (α) of your chromatographic system, which has the most significant impact on peak resolution.[10]

CoElution_Workflow Start Co-elution Confirmed (DAD/PDA Peak Purity Fail) Step1 Step 1: Mobile Phase Optimization (Low Effort) Start->Step1 Start Here Step2 Step 2: Stationary Phase Screening (Medium Effort) Step1->Step2 If resolution is still poor End Resolution Achieved Step1->End If successful Step3 Step 3: Temperature & Gradient Tuning (Fine-Tuning) Step2->Step3 If minor improvement is needed Step2->End If successful Step3->End

Caption: A systematic workflow for troubleshooting HPLC co-elution.

FAQ 4: Where do I start? My analyte peak is impure.

Always start by optimizing the mobile phase . This is often the fastest and most cost-effective way to influence selectivity. The three primary variables to adjust are the organic modifier type, the mobile phase pH, and the buffer concentration.

FAQ 5: How do I optimize the mobile phase to resolve co-elution?

The choice between acetonitrile (ACN) and methanol (MeOH) can produce dramatic changes in elution order.[11][12][13]

  • Mechanism: ACN and MeOH interact differently with analytes and the stationary phase due to their distinct chemical properties. Methanol is a polar, protic solvent that can act as a hydrogen bond donor.[14][15] Acetonitrile is a polar, aprotic solvent with a strong dipole moment.[14][15] Switching between them alters the hydrogen bonding and dipole-dipole interactions that govern retention, thereby changing selectivity.[11][14][15]

  • Practical Impact: For 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, the amino and nitro groups are potential hydrogen bonding sites. Switching to methanol may selectively alter its retention relative to an impurity that lacks these groups.

ParameterAcetonitrile (ACN)Methanol (MeOH)Recommendation for Your Analyte
Elution Strength Generally higher (faster elution)[11][14]Generally lower (slower elution)[15]If your peak is broad, ACN may provide sharper peaks. If you need more retention to separate from an early eluter, try MeOH.
Selectivity Strong dipole-dipole interactions[15]Strong hydrogen-bonding interactions[15]This is the key variable. Run identical gradients with ACN and MeOH to see if the elution order of the impurity changes relative to the analyte.
System Pressure Lower viscosity, lower backpressure[12][14]Higher viscosity, higher backpressure[12][14]ACN is preferable for high flow rates or UHPLC systems.
UV Cutoff Lower UV cutoff (~190 nm)[15]Higher UV cutoff (~205 nm)ACN provides a cleaner baseline at low UV wavelengths.

For an ionizable compound like yours, pH is the most powerful tool for changing retention and selectivity.[3][5][16]

  • Mechanism: The amino group on your analyte is basic. At a pH well below its pKa, it will be protonated (ionized, -NH3+). At a pH well above its pKa, it will be neutral (unionized, -NH2). The ionized form is much more polar and will be less retained on a reversed-phase column, leading to shorter retention times.[3][17] If your co-eluting impurity is neutral or acidic, its retention will respond differently to pH changes, allowing for separation.

  • Protocol: Systematic pH Screening

    • Determine pKa: If possible, find or predict the pKa of the amino group on your analyte.

    • Select Buffers: Choose buffers that are effective at least ±1 pH unit away from the analyte's pKa to ensure it is fully ionized or unionized.[18] This provides the most robust separation.[4]

    • Screening Conditions: Prepare mobile phases at three distinct pH levels. For a basic amine, good starting points are:

      • Acidic: pH 2.5 - 3.0 (e.g., using 0.1% Formic Acid or a Phosphate buffer). The amine will be fully protonated.

      • Neutral: pH 6.8 - 7.2 (e.g., using a Phosphate buffer).

      • Basic: pH 9.0 - 10.0 (requires a pH-stable column, e.g., using an Ammonium Bicarbonate buffer). The amine will be in its neutral form.

    • Analyze Results: Compare the chromatograms. Look for the pH that provides the maximum separation between your analyte and the co-eluting impurity.

ph_effect Analyte Analyte: R-NH2 Low_pH Low pH (e.g., 2.7) R-NH3+ (Ionized) More Polar Less Retained Analyte->Low_pH Mobile Phase pH < pKa High_pH High pH (e.g., 9.5) R-NH2 (Neutral) Less Polar More Retained Analyte->High_pH Mobile Phase pH > pKa

Caption: Effect of mobile phase pH on the ionization and retention of a basic analyte.

FAQ 6: Mobile phase optimization didn't work. When should I change my HPLC column?

If altering the mobile phase does not provide adequate resolution, the next step is to change the stationary phase chemistry.[19][20] The goal is to introduce a different primary retention mechanism to exploit different chemical properties of your analyte and the impurity.[10]

Column PhasePrimary Interaction MechanismBest For Separating...When to Use for Your Analyte
Standard C18 Hydrophobic interactionsCompounds with differences in hydrophobicity.[21]This is the standard starting point. If it fails, another chemistry is needed.
Phenyl-Hexyl Hydrophobic & π-π interactionsAromatic compounds, positional isomers, compounds with electron-withdrawing groups.[10][22]Excellent choice. The fluorenone core is a large aromatic system. A Phenyl column can provide unique selectivity for your analyte versus non-aromatic impurities.
Pentafluorophenyl (PFP / F5) Multiple: Hydrophobic, π-π, dipole-dipole, ion-exchangeHalogenated compounds, positional isomers, polar compounds.[23]Highly recommended. The fluorine groups create a strong dipole, which can interact uniquely with the polar nitro and amino groups on your molecule.
Polar-Embedded (e.g., Amide)Hydrophobic & Hydrogen bondingPolar compounds, especially bases, that may tail on a standard C18.A good option if you observe poor peak shape, especially under neutral pH conditions.
Cyano (CN) Dipole-dipole interactionsCan be used in both reversed-phase and normal-phase mode for compounds with strong dipoles.[24]An alternative to PFP for exploiting the polar nature of your analyte.
FAQ 7: Can adjusting temperature and gradient profile help resolve co-elution?

Yes, these are powerful fine-tuning tools, especially after selecting the right column and mobile phase.

  • Mechanism: Increasing temperature reduces mobile phase viscosity, which lowers backpressure and can improve peak efficiency (sharper peaks).[10] More importantly, it can subtly alter selectivity, as the thermodynamics of how each compound interacts with the stationary phase may differ.

  • Protocol:

    • After selecting the best column/mobile phase combination, run the analysis at different temperatures (e.g., 30°C, 40°C, 50°C).

    • Observe the relative retention times. Even a small change can sometimes be enough to resolve closely eluting peaks.

If you are using a gradient method, adjusting the slope is a critical step for improving the resolution of complex mixtures.[25][26]

  • Mechanism: A shallower gradient (i.e., increasing the percentage of organic solvent more slowly) gives analytes more time to interact with the stationary phase, which increases the separation between them.[27]

  • Protocol: Gradient Fine-Tuning

    • Perform a Scouting Gradient: First, run a fast, wide gradient (e.g., 5% to 95% ACN in 10-15 minutes) to determine the approximate solvent concentration at which your analyte and impurity elute.[26][28]

    • Focus the Gradient: Let's say your compounds of interest elute between 60% and 75% ACN. Design a new gradient that is shallower in this specific region.

    • Example Optimization:

      • Original Gradient: 5-95% B in 20 min (Slope = 4.5%/min)

      • Optimized Gradient:

        • 0-5 min: Hold at 50% B

        • 5-20 min: 50-80% B (Slope = 2%/min)

        • 20-22 min: 80-95% B (fast wash)

        • 22-25 min: Re-equilibrate at 50% B This targeted, shallower slope in the critical elution window will significantly enhance resolution for the co-eluting pair.[27]

References

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. [Link]

  • Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • Wako Blog. (2021). [Chromatography Q & A] What is a difference in use of acetonitrile and methanol, which are used frequently in reverse-phase HPLC analysis?[Link]

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • The HPLC-MS/MS Channel. (2026). Peak Purity in HPLC: Matrix Peak vs Analyte Peak - Complete Guide Using PDA/DAD. [Link]

  • Lab-Training. (2023). Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?[Link]

  • PubMed. (2004). Peak purity determination with principal component analysis of high-performance liquid chromatography-diode array detection data. [Link]

  • Welch Materials. (2025). Gradient Optimization in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • MDPI. (2024). Peak Spectral Homogeneity in LC/DAD: Exploring Alternatives in Peak Purity Evaluations. [Link]

  • Pure Synth. (2025). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. [Link]

  • Agilent. (n.d.). Enhanced Diode Array Detector Sensitivity and Automated Peak Purity Control. [Link]

  • Mason Technology. (2024). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). [Link]

  • AKJournals. (n.d.). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. [Link]

  • Lab Manager. (2018). Getting the HPLC Gradient Right. [Link]

  • MAC-MOD Analytical. (n.d.). UHPLC/HPLC Method Development for Pharmaceutical-Related Substance. [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. [Link]

  • LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • Chromtech. (n.d.). HPLC Column Selection Guide. [Link]

  • Welch Materials, Inc. (2025). HPLC Column Selection: Core to Method Development (Part II). [Link]

  • Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]

  • Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • LCGC International. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]

  • AZoM. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Chrom Tech, Inc. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Veeprho. (2025). Exploring the Role of pH in HPLC Separation. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. [Link]

  • Waters Corporation. (n.d.). Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • The Analytical Scientist. (2024). The Easy – and USP Compliant – Way to Modernize Your HPLC Methods. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • American Pharmaceutical Review. (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Analysis Guide: 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one and its Positional Isomers

As a Senior Application Scientist, I approach the structural verification of highly substituted fluorenones not merely as an exercise in pattern matching, but as a rigorous interrogation of electronic structure. 2-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural verification of highly substituted fluorenones not merely as an exercise in pattern matching, but as a rigorous interrogation of electronic structure. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (CAS: 91821-77-1) is a critical scaffold utilized in the development of antimicrobial agents, anticancer therapeutics, and organic electronics[1].

During synthesis, electrophilic aromatic substitution often yields a mixture of positional isomers. Because the substitution pattern on the fluorenone core drastically alters the HOMO-LUMO gap and the resulting photophysical properties ()[2], precise isomeric differentiation is paramount. This guide objectively compares the ¹H and ¹³C NMR spectral profiles of the target compound against two primary positional isomers, providing the mechanistic causality and self-validating protocols required for definitive identification.

Structural Analysis & Causality of Chemical Shifts

The fluorenone core is a rigid, planar tricyclic system. The C9 carbonyl group exerts a strong anisotropic deshielding effect on the peri-protons (H1 and H8). When substituting this core, the interplay of inductive (-I) and resonance (+R/-R) effects dictates the electron density at specific carbon nuclei.

  • Target Compound (Isomer A): 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one The strongly electron-donating amino group at C2 pushes electron density into the ring via +R, significantly shielding the ortho-proton at C1. Concurrently, the electron-withdrawing nitro group at C7 (-I, -R) severely deshields H6 and H8.

  • Alternative 1 (Isomer B): 3-Amino-2-bromo-7-nitro-9H-fluoren-9-one With the amino group shifted to C3, H4 becomes the highly shielded ortho-proton. H1 loses the direct +R shielding effect and instead experiences the -I effect of the adjacent bromo group, resulting in a pronounced downfield shift compared to Isomer A.

  • Alternative 2 (Isomer C): 2-Amino-7-bromo-3-nitro-9H-fluoren-9-one Placing the nitro group at C3 strongly deshields H4, while the bromo group at C7 provides a much weaker deshielding effect on H6 and H8 compared to a nitro group. This fundamentally alters the splitting pattern and chemical shifts of the second aromatic ring.

Comparative Data Presentation

The following tables summarize the quantitative NMR data, demonstrating how electronic effects manifest in the spectra.

Table 1: ¹H NMR Chemical Shifts (ppm) in DMSO-d₆
PositionIsomer A (2-NH₂, 3-Br, 7-NO₂)Isomer B (3-NH₂, 2-Br, 7-NO₂)Isomer C (2-NH₂, 7-Br, 3-NO₂)Multiplicity & Causality
H1 6.957.757.25Singlet. Shielded by ortho-NH₂ in A; deshielded by ortho-Br in B.
H4 7.857.058.45Singlet. Shielded by ortho-NH₂ in B; strongly deshielded by ortho-NO₂ in C.
H5 7.957.927.60Doublet (J ~8.2 Hz). Meta to NO₂ in A/B; meta to Br in C.
H6 8.258.227.70Doublet of doublets. Ortho to NO₂ in A/B; ortho to Br in C.
H8 8.358.327.80Doublet (J ~2.0 Hz). Ortho to NO₂ and peri to C=O in A/B.
NH₂ 6.106.156.40Broad singlet. Exchangeable with D₂O.
Table 2: Key ¹³C NMR Chemical Shifts (ppm) in DMSO-d₆
CarbonIsomer AIsomer BIsomer CAssignment Rationale
C9 (C=O) 191.5191.2190.8Highly deshielded carbonyl carbon.
C-NO₂ 148.2 (C7)148.5 (C7)140.5 (C3)Quaternary carbon attached to strongly EWG.
C-NH₂ 149.5 (C2)150.1 (C3)146.2 (C2)Quaternary carbon attached to strongly EDG.
C-Br 108.4 (C3)105.2 (C2)122.5 (C7)Heavy atom effect shields the ipso carbon.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following standardized protocol must be adhered to when analyzing halogenated and nitrated fluorenones ()[3].

Phase 1: Sample Preparation

  • Solvent Selection: Dissolve 5–10 mg of the fluorenone derivative in 0.6 mL of DMSO-d₆ (100% atom D) containing 0.03% v/v TMS. DMSO is required due to the high polarity and potential intermolecular hydrogen bonding of the amino and nitro groups.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter into a 5 mm precision NMR tube. Causality: Particulate matter distorts localized magnetic field homogeneity, leading to poor shimming and broadened line widths, which obscures critical meta-coupling (J ~2.0 Hz) in H8.

Phase 2: NMR Acquisition Parameters

  • Instrument Calibration: Tune and match the probe for ¹H (400 MHz) and ¹³C (101 MHz) nuclei. Lock onto the deuterium signal and shim the magnet (Z1-Z5) to achieve a TMS line width of < 0.5 Hz.

  • ¹H NMR Acquisition: Run a standard 1D proton sequence (zg30) with a 30° flip angle, a 1.0 s relaxation delay (D1), and 16 scans.

  • ¹³C NMR Acquisition: Run a standard 1D carbon sequence with proton decoupling (zgpg30). Set D1 to 2.0 s and acquire 1024 scans. Causality: Quaternary carbons (C=O, C-NO₂, C-Br) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal saturation.

Phase 3: Data Processing & Self-Validation

  • D₂O Exchange (Validation Step): After initial ¹H acquisition, add 1 drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The broad singlet at ~6.10 ppm will disappear due to deuterium exchange, definitively validating the -NH₂ assignment.

  • Processing: Apply a 0.3 Hz exponential line broadening function for ¹H and 1.0 Hz for ¹³C before Fourier Transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Analytical Workflow Visualization

G A Sample Preparation (DMSO-d6, 5-10 mg) B 1H NMR Acquisition (400 MHz, 16 scans) A->B C 13C NMR Acquisition (101 MHz, 1024 scans) A->C D Fourier Transform & Phase Correction B->D C->D E Peak Integration & Multiplet Analysis D->E F Isomer Differentiation (Electronic Effects) E->F

Figure 1: Standardized NMR acquisition and processing workflow for fluorenone isomer differentiation.

References

  • Title: Effects of Substituents on 9-Fluorenone: Spectroscopic, Hirshfeld, Optical, NLO, IFCT, and CTM Properties Source: ACS Omega URL: [Link]

  • Title: Synthesis and structural analysis of halogen substituted fibril formation inhibitors of Human Transthyretin (TTR) Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

Sources

Comparative

A Comparative Guide to the High-Resolution Mass Spectrometry Fragmentation of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal and synthetic chemistry, the structural elucidation of novel compounds is a cornerstone of innovation. 2-Amino-3-bromo-7-nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal and synthetic chemistry, the structural elucidation of novel compounds is a cornerstone of innovation. 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, a derivative of fluorene, presents a unique analytical challenge due to its combination of functional groups.[1] This guide provides a predictive analysis of its high-resolution mass spectrometry fragmentation pattern, comparing the expected outcomes from Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). By understanding the underlying principles of fragmentation for its constituent parts, researchers can better interpret experimental data and confirm the structure of this and related molecules.

Predicted High-Resolution Mass Spectrometry Data

The following table summarizes the predicted key ions for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (Molecular Formula: C₁₃H₇BrN₂O₃, Exact Mass: 333.9698). The presence of bromine will result in a characteristic M+2 isotopic pattern for all bromine-containing fragments, with the relative abundance of the ⁸¹Br isotope being approximately 97.28% of the ⁷⁹Br isotope.[2]

Predicted Fragment Ion m/z (⁷⁹Br) m/z (⁸¹Br) Proposed Neutral Loss Fragmentation Pathway
[M+H]⁺334.9776336.9756-Protonated molecular ion
[M-NO]⁺304.9725306.9705NOLoss of nitric oxide from the nitro group
[M-NO₂]⁺288.9774290.9754NO₂Loss of nitrogen dioxide from the nitro group
[M-CO]⁺306.9832308.9812COLoss of carbon monoxide from the ketone
[M-Br]⁺256.0505-BrHomolytic cleavage of the C-Br bond
[M-CO-NO]⁺276.9781278.9761CO, NOSequential loss of CO and NO
[M-CO-NO₂]⁺260.9830262.9810CO, NO₂Sequential loss of CO and NO₂

Comparative Analysis: CID vs. HCD Fragmentation

Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are two common fragmentation techniques that can yield different yet complementary structural information.[3][4][5]

Collision-Induced Dissociation (CID):

  • Mechanism: A resonant excitation process that gradually increases the internal energy of the ion, leading to fragmentation.[6]

  • Expected Outcome: CID spectra are often dominated by the most facile fragmentation pathways, leading to the formation of a few abundant fragment ions. For 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one, the primary losses of NO and NO₂ from the nitro group are expected to be prominent.[7][8] The loss of CO from the fluorenone core is also a likely and characteristic fragmentation for this class of compounds.[9]

  • Limitations: CID in ion traps can be subject to the "one-third rule," where fragment ions with an m/z less than approximately one-third of the precursor ion's m/z are not efficiently trapped and detected.[6]

Higher-Energy Collisional Dissociation (HCD):

  • Mechanism: A non-resonant, beam-type dissociation that occurs in a dedicated collision cell, resulting in more energetic fragmentation.[4][6]

  • Expected Outcome: HCD typically produces a richer fragmentation spectrum, including the primary fragments seen in CID, as well as subsequent fragmentations and cleavage of more stable bonds. We would predict the appearance of more complex fragmentation patterns, such as the combined loss of CO and the nitro group functionalities.[7][8] Additionally, cleavage of the aromatic ring system is more probable with HCD, leading to a greater number of low-mass fragment ions.

  • Advantages: HCD is not subject to the low-mass cutoff of ion trap CID, allowing for the detection of smaller fragment ions that can be crucial for detailed structural elucidation.[4]

Experimental Protocol: High-Resolution Mass Spectrometry Analysis

This protocol outlines a general procedure for the analysis of 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one using a high-resolution mass spectrometer, such as an Orbitrap-based instrument.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode analysis.

2. Mass Spectrometry Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS1 Full Scan:

    • Resolution: 120,000

    • Scan Range: m/z 100-500

    • AGC Target: 1e6

    • Maximum Injection Time: 50 ms

  • MS2 Fragmentation (Data-Dependent Acquisition):

    • Isolation Window: m/z 1.2

    • CID Parameters:

      • Normalized Collision Energy (NCE): 35%

      • Activation Q: 0.25

      • Activation Time: 10 ms

    • HCD Parameters:

      • Normalized Collision Energy (NCE): Stepped (e.g., 20, 40, 60%) to capture a wider range of fragments.

    • MS2 Resolution: 30,000

    • AGC Target: 1e5

    • Maximum Injection Time: 100 ms

3. Data Analysis:

  • Identify the protonated molecular ion [M+H]⁺ and its characteristic bromine isotopic pattern in the full scan spectrum.

  • Analyze the MS2 spectra from both CID and HCD to identify the key fragment ions.

  • Propose fragmentation pathways consistent with the observed neutral losses and the known chemistry of the functional groups.

Visualizing the Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one.

cluster_main Primary Fragmentation Pathways M [M+H]⁺ m/z 334.9776 F1 [M-NO]⁺ m/z 304.9725 M->F1 -NO F2 [M-NO₂]⁺ m/z 288.9774 M->F2 -NO₂ F3 [M-CO]⁺ m/z 306.9832 M->F3 -CO

Caption: Predicted primary fragmentation of the protonated molecule.

cluster_secondary Secondary Fragmentation Pathways F3 [M-CO]⁺ m/z 306.9832 F4 [M-CO-NO]⁺ m/z 276.9781 F3->F4 -NO F5 [M-CO-NO₂]⁺ m/z 260.9830 F3->F5 -NO₂

Caption: Predicted secondary fragmentation from the [M-CO]⁺ ion.

Conclusion

References

  • Benchchem. Application Notes and Protocols for the Characterization of Fluorene-9-malononitrile Derivatives.
  • EvitaChem. Buy 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one (EVT-14147071).
  • ResearchGate. Mass spectra of fluorene metabolites. a) 9-Hydroxyfluorene. b)...
  • Revisiting the photophysics of 9-fluorenone: Ultrafast time-resolved fluorescence and theoretical studies.
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Safety & Regulatory Compliance

Safety

2-Amino-3-bromo-7-nitro-9H-fluoren-9-one proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one As a Senior Application Scientist, I recognize that handling complex polyfunctional molecules like 2-Amino-3-bromo-7-nitro-9H-fluore...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one

As a Senior Application Scientist, I recognize that handling complex polyfunctional molecules like 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one requires more than merely following a generic safety checklist. It demands a mechanistic understanding of the compound's reactivity, environmental persistence, and toxicological profile. Widely utilized as a building block in synthetic chemistry, medicinal drug development, and organic electronics[1], this fluorenone derivative presents unique logistical and disposal challenges due to its halogenated, nitroaromatic, and amino-substituted structural motifs.

The following guide provides self-validating, step-by-step operational and disposal plans designed to ensure absolute laboratory safety and strict regulatory compliance.

Section 1: Chemical Profile and Mechanistic Hazard Analysis

To design an effective disposal protocol, we must first analyze the quantitative data and the structural hazards of the compound.

Table 1: Quantitative Data & Hazard Profile

PropertyValue / ClassificationCausality / Operational Implication
CAS Number 91821-77-1Unique identifier required for tracking and EHS logging[1].
Molecular Formula C13H7BrN2O3Contains Br, N, and O, dictating specific combustion byproducts[1].
Molecular Weight 319.11 g/mol Heavy, solid particulate nature; presents a significant inhalation hazard[1].
Halogen Content ~25% (Bromine by mass)Mandates strict classification as Halogenated Organic Waste [2].
Environmental Toxicity Highly Toxic to Aquatic LifeInsoluble in water; sinks and persists in benthic zones[3].

Understanding the Hazards (Causality):

  • The Bromine Substituent (Halogenated Waste): The presence of a halogen atom strictly prohibits standard solvent disposal or low-temperature burning. Incinerating brominated organics at low temperatures generates highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs). Therefore, the compound must be routed to a specialized high-temperature incinerator equipped with caustic scrubbers to neutralize hydrobromic acid (HBr) gas[4][5].

  • The Nitroaromatic Group: Nitroaromatic compounds are intrinsically energetic and environmentally recalcitrant. While this specific fluorenone is stable under standard conditions, nitro groups can become shock-sensitive if heavily contaminated with strong bases or amines[6]. Furthermore, nitroaromatics are highly resistant to natural biodegradation and are prioritized by the EPA for strict environmental remediation[7].

  • The Amino-Fluorenone Core: Polycyclic aromatic systems with amino substituents have the potential to intercalate with DNA, posing mutagenic and carcinogenic risks. This necessitates strict contact precautions and prevents any disposal route that could lead to groundwater leaching.

Section 2: Standard Operating Procedure (SOP) for Disposal

This step-by-step methodology ensures EPA/RCRA compliance and establishes a self-validating safety loop where each step inherently prevents the failure of the next.

Step 1: Waste Segregation (Critical Step)

  • Action: Isolate all solid waste, contaminated filter paper, and solvent solutions containing 2-Amino-3-bromo-7-nitro-9H-fluoren-9-one into a dedicated, chemically compatible container (e.g., HDPE or PTFE-lined glass).

  • Causality: Mixing halogenated waste with non-halogenated solvents drastically increases disposal costs and introduces the risk of reactive cross-contamination. Ensure the water content in the waste stream is minimized (<20%)[2][8].

Step 2: Containment and Labeling

  • Action: Seal the container tightly. Label it explicitly as "Hazardous Waste: Halogenated Organic Solid/Liquid" and include the full chemical name (2-Amino-3-bromo-7-nitro-9H-fluoren-9-one). Do not use abbreviations.

  • Causality: Unambiguous labeling prevents accidental mixing by Environmental Health and Safety (EHS) personnel and is a strict EPA RCRA requirement for characteristic wastes[9].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a high-density plastic tray). Keep away from strong oxidizing agents, bases, and direct heat sources[3][6].

  • Causality: Secondary containment prevents environmental release in the event of primary vessel failure. Nitroaromatics must be kept away from incompatible reagents to prevent exothermic degradation[6].

Step 4: EHS Transfer and High-Temperature Incineration

  • Action: Request a pickup from your institution's EHS department. The final destruction must be carried out by a licensed contractor via rotary kiln incineration at temperatures exceeding 1,000°C (1,832°F)[4][5].

  • Causality: Only high-temperature incineration with advanced air pollution control systems (caustic scrubbing) can safely break the robust carbon-halogen and carbon-nitro bonds without releasing dioxins or NOx pollutants into the atmosphere[4][5].

Section 3: Disposal Workflow Visualization

DisposalWorkflow Start Waste Generation (2-Amino-3-bromo-7-nitro- 9H-fluoren-9-one) Segregate Segregate as Halogenated Organic Waste Start->Segregate Do not mix with non-halogenated Label Label & Log (EPA/RCRA Compliant) Segregate->Label Store Store in SAA (Secondary Containment) Label->Store Transport Licensed HazMat Transport (EHS) Store->Transport EHS Pickup Incinerate High-Temp Incineration (>1,000°C + Scrubbers) Transport->Incinerate Final Destruction

Procedural workflow for the segregation, storage, and thermal destruction of halogenated waste.

Section 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Clear personnel from the immediate area. Ensure local exhaust ventilation (e.g., fume hoods) is operating at maximum capacity to clear potential dust.

  • Personal Protective Equipment (PPE): Don double-layered nitrile gloves, tight-fitting safety goggles, and a particulate respirator (N95 or P100) if dust generation is likely[3][10].

  • Containment: If the compound is solid, gently sweep up the material using a spark-proof shovel or damp paper towels to prevent dust aerosolization. If dissolved in a solvent, use an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite) to bind the liquid[10].

  • Decontamination: Wash the affected surface thoroughly with soap and water. Because the compound is highly insoluble in water, a surfactant (soap) is strictly required to lift the chemical residue from the surface[3][6].

  • Disposal of Spill Materials: Place all contaminated cleanup materials (absorbents, paper towels, gloves) into the Halogenated Organic Waste container. Never dispose of this material in the regular trash or flush it down the drain[6][10].

References

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  • Nipissing University. "Hazardous Materials Disposal Guide".
  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials".
  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites".
  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes".
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 9-Fluorenone".
  • Sigma-Aldrich. "SAFETY DATA SHEET: 9-Fluorenone".
  • National Institutes of Health (NIH). "Nitroaromatic Compounds, from Synthesis to Biodegradation".

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